molecular formula C11H17NO3 B104962 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol CAS No. 118175-10-3

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Cat. No.: B104962
CAS No.: 118175-10-3
M. Wt: 211.26 g/mol
InChI Key: OLBSXXZEMRBFIG-UHFFFAOYSA-N
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Description

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol (CAS 118175-10-3) is a high-value pyridine derivative that serves as a critical synthetic intermediate in the preparation of 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, a class of compounds known for their potent anti-ulcer activity . Its primary research and industrial application lies in the multi-step synthesis of the proton pump inhibitor (PPI) Rabeprazole Sodium . In this synthetic pathway, this methanol compound is a direct precursor to a key chloromethyl intermediate, which subsequently undergoes condensation with 2-mercaptobenzimidazole to form the thioether backbone of the final drug substance . The methoxypropoxy side chain on the pyridine ring is a defining structural feature of Rabeprazole, contributing to its pharmacological potency and pharmacokinetic profile . As such, this intermediate is essential for researchers engaged in the development, process optimization, and analytical characterization of this class of therapeutic agents, providing a crucial building block for constructing the complex molecular architecture of PPI-based ulcer inhibitors .

Properties

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
Source PubChem
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InChI

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXXZEMRBFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152033
Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118175-10-3
Record name 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl
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Record name 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: A Key Intermediate in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a critical pyridine derivative that serves as a pivotal intermediate in the synthesis of various benzimidazole-based proton pump inhibitors (PPIs), most notably Rabeprazole.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the context of the pharmacological action of the final active pharmaceutical ingredient.

Chemical and Physical Properties

(4-(3--Methoxypropoxy)-3-methylpyridin-2-yl)methanol is primarily available and handled as both a free base and a hydrochloride salt. The properties of both forms are summarized below for clarity and comparative analysis.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
CAS Number 118175-10-3[2]675198-19-3[2][3]
Molecular Formula C₁₁H₁₇NO₃C₁₁H₁₈ClNO₃[4]
Molecular Weight 211.26 g/mol 247.72 g/mol [4]
Appearance Colorless OilOff-White to Pale Yellow Solid
Solubility Slightly soluble in Chloroform and MethanolSlightly soluble in Chloroform and Methanol[5]
Storage Inert atmosphere, Room TemperatureInert atmosphere, Room Temperature[5]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that is integral to the production of Rabeprazole. The general synthetic scheme initiates from 2,3-dimethyl-4-nitropyridine-N-oxide and proceeds through the introduction of the methoxypropoxy side chain, followed by rearrangement and reduction to yield the target alcohol.

Synthetic Workflow

The following diagram illustrates a common synthetic route:

G Synthetic Pathway of this compound A 2,3-Dimethyl-4-nitropyridine-N-oxide B 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide A->B 3-Methoxypropan-1-ol, Base C [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate B->C Acetic Anhydride D This compound C->D Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the scientific literature and patents.

Step 1: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve potassium hydroxide in dimethyl sulfoxide (DMSO).

  • To this solution, add 3-methoxy-1-propanol dropwise while maintaining the temperature between 60-70°C.

  • After the addition is complete, stir the mixture for one hour at 60-65°C.

  • Cool the reaction mixture to 40°C and add 4-chloro-2,3-dimethyl-N-oxide.

  • Stir the reaction for 4-5 hours at 40-45°C.

  • Upon completion (monitored by TLC or HPLC), quench the reaction with deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., methylene dichloride).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product as an oil.

Step 2: Synthesis of [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate

  • Treat the crude 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide from the previous step with acetic anhydride.

  • Heat the reaction mixture, typically at reflux, to facilitate the rearrangement. The reaction progress should be monitored by an appropriate analytical method like HPLC.

Step 3: Synthesis of this compound

  • Upon completion of the rearrangement, cool the reaction mixture.

  • Perform an alkaline hydrolysis of the acetate intermediate using an aqueous solution of a base such as sodium hydroxide.

  • After the hydrolysis is complete, neutralize the mixture and extract the product with an organic solvent.

  • The combined organic extracts are then dried and concentrated to yield this compound.

Step 4 (Optional): Preparation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable solvent like acetone.

  • Cool the solution and bubble dry hydrogen chloride gas through it until the pH reaches approximately 1.

  • Stir the mixture to allow for complete crystallization of the hydrochloride salt.

  • Filter the solid product, wash with cold acetone, and dry under vacuum.

Biological Context: Role as a Rabeprazole Intermediate

This compound does not possess intrinsic pharmacological activity. Its significance lies in its role as a key building block for Rabeprazole, a potent proton pump inhibitor. Rabeprazole functions by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells of the stomach lining.[6]

Mechanism of Action of Rabeprazole

Rabeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, undergoes an acid-catalyzed conversion to its active sulfenamide form.[7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase.[7] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[6][8]

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of Rabeprazole at the cellular level:

G Mechanism of Action of Rabeprazole cluster_0 Mechanism of Action of Rabeprazole A Rabeprazole (Prodrug) in bloodstream B Parietal Cell A->B C Secretory Canaliculus (Acidic Environment) B->C D Active Sulfenamide Metabolite C->D Acid-catalyzed activation E H+/K+ ATPase (Proton Pump) D->E Covalent Bonding F Inhibition of H+ Secretion E->F G H+ (Protons) E->G I Stomach Lumen G->I Secretion H K+ (Potassium) H->E I->H Uptake

Caption: Cellular mechanism of Rabeprazole's proton pump inhibition.

Analytical Methods

The purity and identity of this compound and its hydrochloride salt are typically assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly employed to determine the purity of the compound and to monitor the progress of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized intermediate.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Safety and Handling

The hydrochloride salt of this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest in medicinal and process chemistry due to its essential role in the manufacture of Rabeprazole and related ulcer-inhibiting drugs.[9] A thorough understanding of its chemical properties, synthesis, and the biological context of its ultimate application is crucial for researchers and professionals in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for further research and application of this important chemical intermediate.

References

Elucidation of the Molecular Structure: A Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the structural elucidation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectroscopic data and methodologies employed to confirm the molecule's structure.

Compound Overview

This compound , with the Chemical Abstracts Service (CAS) registry number 118175-10-3 , is a substituted pyridine derivative. Its molecular formula is C₁₁H₁₇NO₃ , and it has a molecular weight of 211.26 g/mol .[1] The structural confirmation of this compound is paramount for ensuring the purity and efficacy of subsequent active pharmaceutical ingredients. This guide outlines the key spectroscopic data that collectively verify its molecular architecture.

The IUPAC name for this compound is [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.[1] It is also known by other synonyms such as 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine and 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine.[1]

Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the observed chemical shifts for the hydrochloride salt of this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.97-2.01m2H-O-CH₂-CH₂ -CH₂-O-
2.01s3HAr-CH₃
3.20s3H-O-CH₃

Note: Data corresponds to the hydrochloride salt of the compound in CDCl₃. The full spectrum data for the free base is not available in the provided search results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule. While specific experimental data for this compound was not found in the provided search results, a predicted spectrum would corroborate the proposed structure.

(Experimental ¹³C NMR data is not available in the provided search results and would need to be determined experimentally for full structural confirmation.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

(Specific experimental mass spectrometry data for this compound, including fragmentation patterns, was not available in the provided search results. This analysis is crucial for confirming the molecular mass and connectivity.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.

(Specific experimental FTIR data for this compound was not available in the provided search results. Key expected peaks would include those for O-H stretching (from the alcohol), C-O stretching (from the ether and alcohol), C=C and C=N stretching (from the pyridine ring), and C-H stretching.)

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

Data Acquisition:

  • Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation A Molecular Formula (C₁₁H₁₇NO₃) C ¹H NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D B Molecular Weight (211.26 g/mol) E Mass Spectrometry (MS) B->E G Proton Environment (from ¹H NMR) C->G H Carbon Skeleton (from ¹³C NMR) D->H I Molecular Mass & Fragmentation (from MS) E->I F FTIR Spectroscopy J Functional Groups (from FTIR) F->J K Final Structure Elucidation G->K H->K I->K J->K

Caption: Logical workflow for the structure elucidation process.

References

An In-depth Technical Guide to Rabeprazole Intermediates: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates involved in the synthesis of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. This document details the chemical structures, physicochemical properties, and detailed experimental protocols for the synthesis of these intermediates, serving as a vital resource for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction to Rabeprazole Synthesis

The synthesis of Rabeprazole is a multi-step process that involves the formation of several key intermediates. The general synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole group, followed by oxidation to form the final sulfoxide drug substance. Understanding the structure, properties, and synthesis of each intermediate is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Key Intermediates in Rabeprazole Synthesis

The following sections detail the primary intermediates in the common synthetic pathways of Rabeprazole.

2,3-Dimethyl-4-nitropyridine-N-oxide

This intermediate is a foundational component in the synthesis, formed by the nitration of 2,3-dimethylpyridine-N-oxide.

Table 1: Physicochemical Properties of 2,3-Dimethyl-4-nitropyridine-N-oxide

PropertyValue
CAS Number 37699-43-7
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to pale yellow crystalline powder
Melting Point 90-96 °C
Solubility Soluble in Methanol
Spectral Data IR, Raman, and GC-MS data are available in public databases such as PubChem.[1]
4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

This intermediate is formed by the nucleophilic substitution of the nitro group in 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol.

Table 2: Physicochemical Properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

PropertyValue
CAS Number 117977-18-1
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Appearance Brown or yellow solid
Boiling Point 387.4±37.0 °C (Predicted)
Density 1.05±0.1 g/cm³ (Predicted)
Storage 2-8°C
[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol and its Hydrochloride Salt

This alcohol intermediate is a precursor to the reactive chloromethyl derivative.

Table 3: Physicochemical Properties of [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol and its Hydrochloride

Property[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol Hydrochloride
CAS Number 118175-10-3675198-19-3
Molecular Formula C₁₁H₁₇NO₃C₁₁H₁₈ClNO₃
Molecular Weight 211.26 g/mol 247.72 g/mol
Appearance -Off-White to Pale Yellow Solid
Melting Point -127-129 °C
Solubility -Chloroform (Slightly), Methanol (Slightly)
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

This chlorinated intermediate is key for the subsequent coupling reaction with 2-mercaptobenzimidazole.

Table 4: Physicochemical Properties of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

PropertyValue
CAS Number 153259-31-5
Molecular Formula C₁₁H₁₇Cl₂NO₂
Molecular Weight 266.16 g/mol
Appearance Light yellow to off-white powder
Melting Point 113-115 °C
Boiling Point 360 °C at 760 mmHg
Flash Point 171.5 °C
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Inert atmosphere, 2-8°C
2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Thioether)

This is the penultimate intermediate before the final oxidation to Rabeprazole.

Table 5: Physicochemical Properties of 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole

PropertyValue
CAS Number 117977-21-6
Molecular Formula C₁₈H₂₁N₃O₂S
Molecular Weight 343.44 g/mol
Appearance Off-White Crystalline Powder
Mass Spectrometry MS (ESI, positive ion mode): m/z=344 (M+H⁺), m/z=366 (M+Na⁺)[2]

Experimental Protocols

Detailed methodologies for the synthesis of key rabeprazole intermediates are provided below.

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This protocol describes the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate and sulfuric acid.

  • Materials: 2,3-dimethylpyridine-N-oxide, concentrated sulfuric acid (98%), potassium nitrate.

  • Procedure:

    • Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid.

    • Cool the mixture to a temperature between -10 °C and -5 °C.

    • Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.

    • Slowly add the potassium nitrate solution dropwise to the 2,3-dimethylpyridine-N-oxide solution, maintaining the temperature between -10 °C and -5 °C.

    • After the addition is complete, heat the reaction mixture to 85-90 °C and maintain for 10 hours.

    • Monitor the reaction completion using a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and sodium carbonate for neutralization.

    • Extract the product with dichloromethane.

    • Dry the organic phase and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from ethanol/n-pentane to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

This procedure details the chlorination of the corresponding hydroxymethyl intermediate.

  • Materials: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, dichloromethane, thionyl chloride.

  • Procedure:

    • Dissolve 5.0 g (23.7 mmol) of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in 40 ml of dichloromethane.

    • Add 4.23 g (35.6 mmol) of thionyl chloride dropwise, ensuring the temperature does not exceed 25 °C.[3]

    • Stir the reaction mixture at room temperature.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, concentrate the solution under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[3]

Synthesis of 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Thioether)

This protocol outlines the condensation reaction to form the thioether intermediate.

  • Materials: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol, triphenylphosphine, diethyl azodicarboxylate, tetrahydrofuran, methanol.

  • Procedure:

    • In a 2L three-necked flask, dissolve 100 g (473.35 mmol) of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in 1 L of tetrahydrofuran.[4]

    • Add 71.10 g (473.35 mmol) of 1H-benzo[d]imidazole-2-thiol and 136.58 g (520.69 mmol) of triphenylphosphine to the solution.[4]

    • Cool the reaction mixture to 0 °C with stirring.

    • Slowly add 90.678 g (520.69 mmol) of diethyl azodicarboxylate dropwise.[4]

    • Maintain the reaction at this temperature for 5 to 10 hours, monitoring the progress by TLC.[4]

    • After completion, evaporate the tetrahydrofuran to dryness using a rotary evaporator.[4]

    • Purify the crude product by recrystallization from methanol to yield the target thioether.[4]

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathway of Rabeprazole and a typical experimental workflow.

Rabeprazole Synthetic Pathway

Rabeprazole_Synthesis A 2,3-Dimethylpyridine-N-oxide B 2,3-Dimethyl-4-nitropyridine-N-oxide A->B Nitration (HNO3/H2SO4) C 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide B->C Etherification (3-Methoxypropanol) D [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol C->D Rearrangement & Hydrolysis E 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine D->E Chlorination (SOCl2) F 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Thioether) E->F Condensation G Rabeprazole F->G Oxidation (m-CPBA) H 2-Mercaptobenzimidazole H->F Thioether_Workflow start Start dissolve Dissolve Pyridine intermediate, 2-Mercaptobenzimidazole & PPh3 in THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add Diethyl Azodicarboxylate dropwise cool->add_dead react React for 5-10 hours at 0 °C add_dead->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete evaporate Evaporate THF monitor->evaporate Reaction Complete recrystallize Recrystallize from Methanol evaporate->recrystallize isolate Isolate pure Thioether recrystallize->isolate end End isolate->end

References

In-Depth Technical Guide: 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Identity

Systematic Name: [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol

Common Synonyms:

  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

  • Intermediate of Rabeprazole Sodium

CAS Number: 118175-10-3[1]

Molecular Formula: C₁₁H₁₇NO₃[1]

Molecular Weight: 211.26 g/mol [1]

This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole.[2] Its physical properties are crucial for its handling, purification, and subsequent chemical transformations.

Physicochemical Properties

The available data on the physical characteristics of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine and its common salt form are summarized below.

Table 1: Physical and Chemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Appearance Brown oilOff-White to Pale Yellow Solid[3],[4]
Boiling Point 342.8±37.0 °C (Predicted)N/A[1]
Melting Point Below room temperature127-129 °C[5]
Density 1.096±0.06 g/cm³ (Predicted)N/A[1]
Solubility Slightly soluble in Chloroform and MethanolSlightly soluble in Chloroform and Methanol[1][6]
pKa (Predicted) 13.21±0.10N/A[1]
XLogP3 0.5N/A[7]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is an oil at room temperature, the following general procedure can be used:

  • Apparatus Setup: A small quantity of the oil is placed in a distillation flask. For small amounts, a Thiele tube or a similar micro-boiling point apparatus is suitable.[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

  • Heating: The flask is heated gently. The use of a heating mantle or an oil bath ensures even heat distribution.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.[8] This temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Melting Point (for the Hydrochloride Salt)

The melting point is a key indicator of purity for a solid compound. The capillary method is a standard technique:

  • Sample Preparation: A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[7]

  • Heating and Observation: The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).[9]

  • Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely. It is classified as slightly soluble if a portion dissolves, and insoluble if it remains undissolved.[9] This can be tested with a range of solvents of varying polarities.

Synthesis Pathway

2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine is synthesized through a multi-step process. The following diagram illustrates a common synthetic route.

Synthesis_Pathway A 4-Chloro-2,3-dimethylpyridine-N-oxide C 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide A->C Base B 3-Methoxypropanol B->C E 2-(Acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine C->E Heat (90°C) D Acetic Anhydride D->E G 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine E->G Hydrolysis F Sodium Hydroxide F->G

Caption: Synthesis of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine.

References

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

This guide provides comprehensive technical information on this compound, a key intermediate in the synthesis of various pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its molecular structure and properties are fundamental to its role in chemical synthesis.

Molecular Information

The key molecular identifiers for this compound are summarized in the table below. It is important to distinguish between the free amine form and its hydrochloride salt, as their properties differ.

IdentifierThis compoundThis compound Hydrochloride
Molecular Formula C11H17NO3[1][2]C11H18ClNO3[3][4]
Molecular Weight 211.26 g/mol [1][2]247.72 g/mol [3][4]
CAS Number 118175-10-3[1][2][5]675198-19-3[3][4][6][5]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, which is outlined in the workflow diagram below. The purification of the final product is crucial to ensure its suitability for subsequent pharmaceutical applications.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and quality control of this compound.

G Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A Starting Materials B Chemical Reaction A->B C Crude Product Isolation B->C D Chromatography C->D E Crystallization D->E F Purity Analysis (HPLC) E->F G Structural Verification (NMR, MS) F->G H H G->H Final Product

Caption: A generalized workflow for the synthesis, purification, and quality control of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary or described in specific patents and scientific literature. The following provides a general outline of methodologies that would be employed.

General Synthesis Protocol

A typical synthesis would involve the reaction of a suitably substituted pyridine precursor with 3-methoxypropoxy chloride under basic conditions. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is extracted and then purified.

Purification by Column Chromatography

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution is performed using a solvent gradient, typically a mixture of hexane and ethyl acetate, to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs).[1][2][6] Specifically, it is used to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles, which are investigated as ulcer inhibitors.[1][2][6]

The signaling pathway for proton pump inhibitors, for which this compound is a precursor, is illustrated below.

G Proton Pump Inhibitor Mechanism of Action A PPI Precursor (this compound) B Active PPI Drug A->B Synthesis C Parietal Cell B->C Administration & Activation D H+/K+ ATPase (Proton Pump) C->D Targets E Inhibition of Acid Secretion D->E Inhibition

Caption: Simplified pathway showing the role of the precursor in the synthesis of an active PPI.

References

An In-depth Technical Guide on the Solubility of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of Rabeprazole. Due to the nature of this compound as a synthetic intermediate, publicly available, in-depth solubility data is limited. This document summarizes the available qualitative information and provides a general framework for experimental solubility determination.

Introduction

This compound, with CAS number 118175-10-3 for the free amine, is a crucial building block in the manufacturing of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] Understanding its solubility is critical for process optimization, purification, and formulation development. This guide consolidates the available data and outlines standard methodologies for its determination.

Physicochemical Properties
PropertyValueSource
Molecular Formula C11H17NO3[2]
Molecular Weight 211.26 g/mol [2]
Appearance Off-White to Pale Yellow Solid (for hydrochloride salt)[3]
Melting Point 127-129°C (for hydrochloride salt)[3]
Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative solubility information for its hydrochloride salt (CAS 675198-19-3) is available.

Table 1: Qualitative Solubility of this compound Hydrochloride

SolventSolubility
ChloroformSlightly Soluble[3][4]
MethanolSlightly Soluble[3][4]

For context, the solubility of Rabeprazole sodium, a downstream product, has been documented in several solvents. While not directly applicable to the intermediate, this data can offer insights into the types of solvents that may be effective.

Table 2: Solubility of Rabeprazole Sodium

SolventSolubility
Water10 mg/mL (clear solution)[5][6]
Dimethyl Sulfoxide (DMSO)≥ 48 mg/mL[7]
EthanolApproximately 30 mg/mL[8]
Dimethylformamide (DMF)Approximately 30 mg/mL[8]
Phosphate-Buffered Saline (PBS), pH 7.2Approximately 10 mg/mL[8]

Experimental Protocol for Solubility Determination

Given the absence of detailed public data, researchers may need to determine the solubility of this compound experimentally. A widely accepted method for this is the static equilibrium method.

Objective

To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile)

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 318.15 K). Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the sample through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined by HPLC and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Result A Add excess solute to a known volume of solvent B Shake at constant temperature until equilibrium is reached A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration using HPLC E->F G Calculate solubility F->G

Caption: Experimental workflow for determining solubility.

Conclusion

References

An In-depth Technical Guide on the Spectroscopic Data for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. This pyridine derivative is a key intermediate in the synthesis of various pharmacologically active molecules, including proton pump inhibitors such as Rabeprazole.[1][2][3] This document outlines its chemical properties, predicted spectroscopic data with detailed assignments, relevant experimental protocols, and a summary of its synthesis.

Chemical Properties
PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol [4]
CAS Number 118175-10-3[4]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum

The ¹³C NMR spectrum for this compound has been reported on PubChem. The predicted chemical shifts and their assignments are detailed below.[4]

Atom Predicted Chemical Shift (δ, ppm) Assignment
C2158-162Pyridine ring, carbon bearing the methanol group
C3120-124Pyridine ring, carbon bearing the methyl group
C4163-167Pyridine ring, carbon bearing the methoxypropoxy group
C5105-109Pyridine ring
C6145-149Pyridine ring
-CH₂OH62-66Methanol group
-O-CH₂-68-72Propoxy group, adjacent to the pyridine ring
-CH₂-28-32Propoxy group, central carbon
-CH₂-O-CH₃69-73Propoxy group, adjacent to the methoxy group
-O-CH₃58-60Methoxy group
-CH₃10-14Methyl group on the pyridine ring

¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of related pyridine derivatives.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H56.8-7.0d1HPyridine ring
H68.1-8.3d1HPyridine ring
-CH₂OH4.6-4.8s2HMethanol group
-OH4.9-5.3br s1HHydroxyl group
-O-CH₂-4.0-4.2t2HPropoxy group, adjacent to the pyridine ring
-CH₂-2.0-2.2p2HPropoxy group, central carbon
-CH₂-O-CH₃3.5-3.7t2HPropoxy group, adjacent to the methoxy group
-O-CH₃3.3-3.4s3HMethoxy group
-CH₃2.1-2.3s3HMethyl group on the pyridine ring
Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic (pyridine)
2950-2850C-H stretchAliphatic (methyl, methylene)
1600-1580, 1500-1400C=C and C=N stretchAromatic (pyridine) ring
1250-1000C-O stretchEther and Alcohol
Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

m/z Assignment
211[M]⁺ (Molecular ion)
194[M - OH]⁺
180[M - CH₂OH]⁺
122[M - C₄H₉O₂]⁺ (Loss of methoxypropoxy side chain)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted pyridine N-oxide with an alcohol, followed by rearrangement and reduction. The following is a generalized protocol adapted from related syntheses.[5]

  • N-Oxidation: 2,3-Lutidine is oxidized to 2,3-lutidine-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Hydroxylation and Alkoxylation: The N-oxide is then treated with 3-methoxy-1-propanol in the presence of a dehydrating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to introduce the methoxypropoxy group at the 4-position and a hydroxyl group at the 2-methyl position.

  • Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane).

Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard pulse programs are used for both ¹H (zg30) and ¹³C (zgpg30 with proton decoupling) experiments.

  • Data Processing: The spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~150 mg) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet is acquired and subtracted from the sample spectrum.

Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,3-Lutidine n_oxidation N-Oxidation (e.g., m-CPBA) start->n_oxidation n_oxide 2,3-Lutidine-N-oxide n_oxidation->n_oxide alkoxylation Hydroxylation & Alkoxylation (3-Methoxy-1-propanol) n_oxide->alkoxylation crude_product Crude Product alkoxylation->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

A Technical Guide to the Mechanism of Action of Rabeprazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump).[1][2] As a substituted benzimidazole, rabeprazole is administered as an inactive prodrug, a precursor that requires activation within the acidic environment of the gastric parietal cell.[2][3][4] Its unique pharmacological profile, characterized by a high pKa and a significant non-enzymatic metabolic pathway, results in a rapid onset of action and a more consistent clinical response compared to other PPIs.[5][6][7] This guide provides an in-depth examination of rabeprazole's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic effect of rabeprazole is a multi-step process that begins with systemic absorption and culminates in the targeted, irreversible inactivation of the proton pump.

Systemic Absorption and Selective Accumulation

Following oral administration in an enteric-coated formulation, rabeprazole is absorbed in the small intestine.[2] As a weak base, the inactive prodrug is distributed systemically via the bloodstream.[2][8] Its mechanism of action relies on its selective accumulation in the highly acidic secretory canaliculi of stimulated parietal cells, where the pH can fall below 2.0.[2][5]

Acid-Catalyzed Activation

Rabeprazole's pyridine nitrogen has a pKa of approximately 5.0, the highest among clinically available PPIs.[2][5][7] In the acidic canaliculus, this moiety becomes protonated, trapping the molecule at its site of action.[2] This initial protonation is followed by a rapid, acid-catalyzed chemical rearrangement. The protonated prodrug converts into its active form: a highly reactive tetracyclic sulfenamide.[3][5][9] This conversion is the rate-limiting step for all PPIs; rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs, which contributes to its faster onset of acid suppression.[2][5]

Covalent Inhibition of the H⁺/K⁺-ATPase

The generated sulfenamide is a potent electrophile that rapidly forms a stable, covalent disulfide bond with specific cysteine residues on the extracytoplasmic (luminal) domain of the H⁺/K⁺-ATPase alpha-subunit.[9][10] This covalent binding fundamentally alters the enzyme's conformation, locking it in an inactive state and preventing the final step of acid secretion—the exchange of intracellular H⁺ for extracellular K⁺.[1][8] Because the inhibition is irreversible, acid secretion can only resume after new H⁺/K⁺-ATPase pump units are synthesized and inserted into the parietal cell membrane.[8]

Rabeprazole_Activation_Pathway cluster_blood Bloodstream (pH ~7.4) cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (pH < 2.0) Rabeprazole_Prodrug_Blood Rabeprazole (Inactive Prodrug) Rabeprazole_Prodrug_Cell Rabeprazole (Inactive Prodrug) Rabeprazole_Prodrug_Blood->Rabeprazole_Prodrug_Cell Diffusion Protonated_Rabeprazole Protonated Rabeprazole Rabeprazole_Prodrug_Cell->Protonated_Rabeprazole Accumulation Active_Sulfenamide Active Sulfenamide Protonated_Rabeprazole->Active_Sulfenamide Acid-Catalyzed Conversion Proton_Pump H+/K+-ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Bonding (Disulfide Bridge) Inhibited_Pump Inactive Pump (Covalent Bond) Proton_Pump->Inhibited_Pump H_ion_out H+ Proton_Pump->H_ion_out Secreted Inhibited_Pump->H_ion_out Blocked H_ion H+ H_ion->Protonated_Rabeprazole K_ion_out K+ K_ion_in K+ K_ion_in->Proton_Pump Enters

Figure 1: Rabeprazole activation and covalent inhibition of the parietal cell proton pump.

Quantitative Data and Comparative Analysis

Rabeprazole's chemical properties facilitate a more rapid activation and potent inhibition compared to other PPIs, a key factor in its pharmacodynamic profile.

Physicochemical Properties and Activation Speed

The rate of conversion to the active sulfenamide is pH-dependent. Rabeprazole's higher pKa allows for faster activation over a broader pH range.

PropertyRabeprazoleOmeprazoleLansoprazolePantoprazoleReference(s)
pKa ~5.04.03.93.8[5][6][7]
Activation Half-Life at pH 1.2 1.3 minutes2.8 minutes2.0 minutes4.6 minutes[5]
Activation Half-Life at pH 5.1 7.2 minutes84 minutes90 minutes282 minutes[5]

Table 1: Comparative physicochemical properties and activation rates of proton pump inhibitors.

In Vitro H⁺/K⁺-ATPase Inhibition

Studies using isolated gastric vesicle models directly demonstrate rabeprazole's rapid and potent inhibitory effects on the proton pump enzyme.

Time Point% Inhibition by Rabeprazole% Inhibition by Omeprazole% Inhibition by Lansoprazole% Inhibition by PantoprazoleReference(s)
5 minutes Near-maximal (~100%)--Slight Inhibition[5][11]
30 minutes -Near-maximalNear-maximal-[5]
50 minutes ---~50%[5]

Table 2: Time-course of proton pump inhibition in an isolated hog gastric vesicle model.

Metabolism and Clinical Pharmacokinetics

A defining feature of rabeprazole is its metabolism. While other PPIs like omeprazole and lansoprazole are metabolized primarily by the cytochrome P450 isoenzyme CYP2C19, rabeprazole is metabolized mainly through a non-enzymatic pathway to rabeprazole-thioether.[5][12][13] This reduces the influence of genetic polymorphisms in the CYP2C19 gene, which can cause significant inter-individual variability in the plasma concentrations of other PPIs.[5][7][14] A smaller fraction of rabeprazole metabolism is handled by CYP2C19 and CYP3A4.[8][12][13] This metabolic profile contributes to a more predictable dose-response and a lower potential for drug-drug interactions.[5]

Key Experimental Protocols

The elucidation of rabeprazole's mechanism of action relies on specific in vitro assays that measure either the direct inhibition of the H⁺/K⁺-ATPase enzyme or the downstream effect on acid accumulation.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol measures the direct effect of rabeprazole on the ATP hydrolytic activity of the proton pump in isolated gastric vesicles.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of rabeprazole.

Methodology:

  • Preparation of Gastric Vesicles: Isolate H⁺/K⁺-ATPase-rich microsomal vesicles from homogenized hog or rabbit gastric mucosa via differential centrifugation.

  • Pre-incubation with Rabeprazole: Incubate aliquots of the gastric microsomes with varying concentrations of rabeprazole in a buffer at a specified pH (e.g., pH 6.1 to facilitate activation) for a set time (e.g., 30 minutes) at 37°C.[15]

  • Initiation of ATPase Reaction: Transfer the pre-incubated microsomes to a standard assay buffer (pH 7.4) and initiate the reaction by adding Mg-ATP.[15]

  • Measurement of ATPase Activity: The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.[2] The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green procedure.[15]

  • Data Analysis: Calculate the specific activity of the enzyme (μmol Pi/mg protein/hour). Plot the percentage of inhibition against the logarithm of the rabeprazole concentration to determine the IC₅₀ value.[2][15]

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_assay 3. ATPase Assay cluster_analysis 4. Data Analysis p1 Homogenize Gastric Mucosa (Hog or Rabbit) p2 Differential Centrifugation p1->p2 p3 Isolate H+/K+-ATPase-rich Microsomal Vesicles p2->p3 i1 Aliquot Vesicles p3->i1 i2 Add Varying Concentrations of Rabeprazole i1->i2 i3 Incubate at 37°C (e.g., 30 min at pH 6.1) i2->i3 a1 Add Mg-ATP to Initiate Reaction (pH 7.4) i3->a1 a2 Incubate at 37°C (e.g., 20 min) a1->a2 a3 Quantify Inorganic Phosphate (Pi) (e.g., Malachite Green) a2->a3 d1 Calculate % Inhibition vs. Control a3->d1 d2 Plot % Inhibition vs. log[Rabeprazole] d1->d2 d3 Determine IC50 Value d2->d3

Figure 2: Experimental workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.

Aminopyrine Uptake Assay

This assay provides an indirect but reliable functional measure of acid accumulation in isolated gastric glands or parietal cells.

Objective: To assess the inhibitory effect of rabeprazole on the acid-secreting capacity of parietal cells.

Methodology:

  • Isolation of Gastric Glands: Prepare isolated gastric glands from rabbit stomach using collagenase digestion.

  • Drug Incubation: Pre-incubate the gastric glands with rabeprazole or a vehicle control.

  • Stimulation and Radiolabeling: Stimulate the glands with an agent like histamine or db-cAMP. Add radiolabeled [¹⁴C]-aminopyrine to the medium. Aminopyrine is a weak base (pKa 5.0) that freely crosses cell membranes when uncharged but becomes protonated and trapped within acidic compartments.[2]

  • Measurement of Uptake: After incubation, separate the glands from the medium by centrifugation through a silicone oil layer.

  • Data Analysis: Measure the radioactivity in the gland pellet using liquid scintillation counting. The ratio of aminopyrine concentration inside the glands to that in the medium reflects the pH gradient and thus the acid-secreting activity. Compare the ratios in rabeprazole-treated glands to control glands to determine the extent of inhibition.

Conclusion

Rabeprazole's mechanism of action is a prime example of targeted drug delivery and activation. It functions as a precursor, or prodrug, that remains inactive until it reaches the uniquely acidic environment of the gastric parietal cell canaliculus.[2][9] Its high pKa value facilitates a rapid conversion to the active sulfenamide, leading to a swift and potent irreversible inhibition of the H⁺/K⁺-ATPase.[5][7] Furthermore, its primary non-enzymatic metabolism results in a more predictable pharmacokinetic and pharmacodynamic profile.[5][12] These molecular characteristics underpin its clinical efficacy as a rapid and reliable agent for the treatment of acid-related gastrointestinal disorders.

References

Methodological & Application

Synthesis of rabeprazole from (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the synthesis of Rabeprazole, a proton pump inhibitor, commencing from (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthetic Pathway Overview

The synthesis of rabeprazole from this compound is a well-established multi-step process. The key transformations involve the chlorination of the starting alcohol, subsequent condensation with 2-mercaptobenzimidazole to form the thioether intermediate (rabeprazole sulfide), and a final oxidation step to yield rabeprazole.

Synthesis_Workflow A (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol B 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine A->B Chlorination (SOCl2) C 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl] methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide) B->C Condensation (2-Mercaptobenzimidazole, NaOH) D Rabeprazole C->D Oxidation (m-CPBA or NaOCl)

Caption: Synthetic workflow for Rabeprazole synthesis.

Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of rabeprazole.

StepReactionReagentsSolventYield (%)Reference
1ChlorinationThionyl chloride (SOCl₂)Dichloromethane99.0[1]
2Condensation2-Mercaptobenzimidazole, Sodium hydroxideEthanolGood
3Oxidationm-Chloroperbenzoic acid (m-CPBA)Dichloromethane/Ether-[2][3][4]
3OxidationSodium hypochlorite (NaOCl)Acetonitrile/Water or Isopropanol/Water>99.7 (Purity)[5][6]

Note: Specific yield for the condensation and oxidation steps can vary based on the reaction conditions and purification methods.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol describes the chlorination of this compound using thionyl chloride.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound (5.0 g, 23.7 mmol) in dichloromethane (40 ml).

  • Add thionyl chloride (4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material is confirmed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Expected Yield: 99.0%[1]

Step 2: Synthesis of 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

This protocol outlines the condensation of the chlorinated intermediate with 2-mercaptobenzimidazole.[7]

Materials:

  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in ethanol.

  • Add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine to the reaction mixture.

  • Heat the mixture, for instance, to 50°C, and stir for several hours (e.g., 3 hours).[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solvent can be distilled off, and the residue may be purified by column chromatography to yield the rabeprazole sulfide.[7]

Step 3: Synthesis of Rabeprazole

This protocol details the oxidation of rabeprazole sulfide to rabeprazole using m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite.

Method A: Oxidation with m-CPBA [2][8]

Materials:

  • 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane or Chloroform

Procedure:

  • Dissolve rabeprazole sulfide in dichloromethane or chloroform.

  • Cool the solution to a temperature between -10°C to 15°C.[9]

  • Slowly add a solution of m-CPBA in the same solvent to the reaction mixture.

  • Stir the reaction for a few hours, monitoring its progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.[9]

  • The organic layer is then separated, dried, and the solvent is evaporated to yield rabeprazole.

Method B: Oxidation with Sodium Hypochlorite [5][6]

Materials:

  • 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

  • Sodium hypochlorite (NaOCl) solution (6-12%)

  • Sodium hydroxide (NaOH)

  • Isopropanol (IPA) or Acetonitrile and Water

Procedure:

  • Charge a reaction flask with isopropanol and rabeprazole sulfide at room temperature.[5]

  • Add a solution of sodium hydroxide.

  • Cool the mixture to 0-5°C.

  • Add the sodium hypochlorite solution lot-wise while maintaining the temperature at 0-5°C.[5]

  • Monitor the reaction by HPLC.

  • After completion, pour the reaction mass into an aqueous sodium thiosulfate solution to quench any remaining oxidizing agent.[5]

  • The product can then be extracted and purified.

Concluding Remarks

The synthetic route from this compound provides an effective method for the preparation of rabeprazole. The choice of reagents, particularly for the oxidation step, can influence the impurity profile and overall yield of the final product. The protocols provided herein serve as a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent. Further optimization of reaction conditions may be necessary for scale-up and process validation.

References

Application Notes and Protocols: The Role of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol in Rabeprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a critical intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably Rabeprazole.[1] PPIs are a class of drugs that effectively reduce gastric acid production by inhibiting the H+/K+-ATPase (proton pump) in the stomach lining.[2] Rabeprazole is widely used for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] This document provides a detailed overview of the reaction mechanism involving this compound in the synthesis of Rabeprazole, comprehensive experimental protocols, and quantitative data to support process development and optimization.

Reaction Mechanism and Pathway

The synthesis of Rabeprazole from this compound involves a multi-step process. The initial and most critical step is the conversion of the primary alcohol group of the pyridine derivative into a good leaving group, typically a chloride, to facilitate subsequent nucleophilic substitution. This is followed by condensation with 2-mercaptobenzimidazole and a final oxidation step.

The overall synthetic pathway is as follows:

  • Chlorination: The hydroxyl group of this compound is converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂).[2] This reaction proceeds via a nucleophilic substitution mechanism. The resulting intermediate is 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

  • Condensation: The chlorinated intermediate is then reacted with 2-mercaptobenzimidazole in the presence of a base, such as sodium hydroxide.[3] This reaction forms the thioether linkage, yielding 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, also known as Rabeprazole sulfide.[3][4]

  • Oxidation: The final step involves the oxidation of the sulfide to a sulfoxide. This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite to produce Rabeprazole.[2][5]

The following diagram illustrates the reaction pathway:

Reaction_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Oxidation A (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol B 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine A->B SOCl₂ D Rabeprazole Sulfide B->D C 2-Mercaptobenzimidazole C->D E Rabeprazole D->E [O]

Caption: Reaction pathway for the synthesis of Rabeprazole.

Quantitative Data

The following table summarizes quantitative data for the key steps in the synthesis of Rabeprazole, compiled from various sources.

StepReactantsReagents & SolventsTemperature (°C)Duration (hours)Yield (%)Purity (%)Reference(s)
Chlorination This compoundThionyl chloride, Dichloromethane-10 to 50.5 - 1~99-[5]
This compoundThionyl chloride, Ethyl acetate0 to 30295.799.94[6]
Condensation 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-MercaptobenzimidazoleSodium hydroxide, Ethanol, Water20 - 302High-[3]
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-MercaptobenzimidazoleSodium hydroxide, Methanol45 - 502 - 3--[7]
Oxidation Rabeprazole SulfideSodium hypochlorite, Acetonitrile, Sodium hydroxide-8 to -20.5 - 1--[5]
Rabeprazole Sulfidem-Chloroperbenzoic acid, Dichloromethane10 to 150.350-[8]

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of Rabeprazole.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol details the chlorination of the starting material.

Protocol_1 start Start step1 Dissolve this compound in Dichloromethane. start->step1 step2 Cool the reaction mixture to -10°C to -5°C. step1->step2 step3 Add Thionyl chloride dropwise over 30-60 minutes. step2->step3 step4 Stir the mixture for 30-60 minutes at -10°C to -5°C. step3->step4 step5 Adjust pH to 7.0-7.5 with aqueous Sodium Carbonate solution. step4->step5 step6 Raise temperature to 0°C to 5°C and separate the organic layer. step5->step6 step7 Concentrate the organic layer under reduced pressure. step6->step7 end End step7->end

Caption: Experimental workflow for the chlorination step.

Detailed Methodology:

  • To a solution of this compound (100 g) in dichloromethane (300 mL), cool the reaction mixture to a temperature between -10°C and -5°C.[5]

  • Slowly add thionyl chloride (57.7 g) to the reaction mixture over a period of 30 to 60 minutes, maintaining the temperature between -10°C and -5°C.[5]

  • Stir the reaction mixture for an additional 30 to 60 minutes at the same temperature.[5]

  • Adjust the pH of the mixture to 7.0-7.5 using a pre-prepared aqueous solution of sodium carbonate.[5]

  • Allow the temperature to rise to 0°C to 5°C and then separate the organic layer.[5]

  • The organic layer is then concentrated under reduced pressure to yield the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, which can be used in the subsequent step.[5]

Protocol 2: Synthesis of Rabeprazole Sulfide

This protocol describes the condensation of the chlorinated intermediate with 2-mercaptobenzimidazole.

Detailed Methodology:

  • Dissolve 2-mercaptobenzimidazole (15 g) and sodium hydroxide (8 g) in purified water (500 mL).[3]

  • To this solution, slowly add 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (approximately 25 g).[3]

  • Stir the reaction mixture for 2 hours at a temperature of 20-30°C.[3]

  • The resulting solid precipitate is filtered to obtain 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole sulfide).[3]

  • The wet material can be dried or used directly in the next oxidation step.[3]

Protocol 3: Synthesis of Rabeprazole (Oxidation)

This protocol outlines the final oxidation step to produce Rabeprazole.

Detailed Methodology:

  • Suspend Rabeprazole sulfide (125 g) in acetonitrile (625 mL) and cool the mixture to 10°C to 15°C.[5]

  • Add a solution of sodium hydroxide (29.2 g in 475 mL of de-ionized water) to the reaction mixture.[5]

  • Cool the reaction mixture to between -7°C and -8°C.[5]

  • Add sodium hypochlorite solution (1.05 mole equivalent) to the mixture over 30 to 50 minutes, maintaining the temperature between -8°C and -2°C.[5]

  • Upon completion of the reaction, the Rabeprazole can be isolated and purified.

Conclusion

This compound is a pivotal precursor in the synthesis of Rabeprazole. The transformation of its primary alcohol group into a chloromethyl group is a key step that enables the subsequent construction of the final drug molecule. The provided protocols and quantitative data offer a solid foundation for researchers and professionals in the field of drug development to reproduce and optimize the synthesis of this important proton pump inhibitor. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity.

References

Laboratory protocol for using (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol as an intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (4-(3--Methoxypropoxy)-3-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor (PPI) Rabeprazole.[1][2] PPIs are a class of drugs that effectively reduce gastric acid production and are widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] This document provides detailed protocols for the utilization of this intermediate in the synthesis of Rabeprazole, along with relevant data and visualizations to guide researchers in their drug development endeavors.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 118175-10-3 (free amine)[3], 675198-19-3 (hydrochloride salt)[3]
Molecular Formula C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol [4]
Appearance White to off-white or pale yellow solid/powder[2][5]
Melting Point 127-129 °C (hydrochloride salt)[2]
Solubility Slightly soluble in Chloroform and Methanol[5]

Application in Drug Synthesis: Synthesis of Rabeprazole

The primary application of this compound is as a precursor in the multi-step synthesis of Rabeprazole. The overall synthetic route involves the conversion of the alcohol moiety to a suitable leaving group, followed by condensation with 2-mercaptobenzimidazole and subsequent oxidation.

Experimental Protocols

The following protocols outline the key steps for the synthesis of Rabeprazole from this compound.

Step 1: Chlorination of this compound

This step involves the conversion of the primary alcohol to a chloromethyl group, which is a reactive intermediate for the subsequent condensation reaction.

  • Materials:

    • This compound hydrochloride

    • Dichloromethane (DCM)

    • Thionyl chloride (SOCl₂)

    • Aqueous sodium carbonate solution

  • Procedure:

    • Suspend this compound hydrochloride (100 g) in dichloromethane (300 mL).[6]

    • Cool the reaction mixture to a temperature between -10°C and -5°C.[6]

    • Slowly add thionyl chloride (57.7 g) to the mixture over a period of 30 to 60 minutes, maintaining the temperature between -10°C and -5°C.[6]

    • Stir the reaction mixture at this temperature for an additional 30 to 60 minutes.[6]

    • Adjust the pH of the mixture to 7.0-7.5 by the careful addition of an aqueous sodium carbonate solution at -10°C to -5°C.[6]

    • Allow the temperature of the reaction mixture to rise to 0-5°C.[6] The resulting product, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is typically used in the next step without further purification.[7]

Step 2: Condensation with 2-Mercaptobenzimidazole

This step forms the core thioether linkage of the Rabeprazole molecule.

  • Materials:

    • 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (from Step 1)

    • 2-Mercaptobenzimidazole

    • Ethanol

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 2-mercaptobenzimidazole in ethanol.

    • Add sodium hydroxide to the solution to form the sodium salt of 2-mercaptobenzimidazole.

    • Add the solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine from the previous step to this mixture.

    • Stir the reaction mixture at 50°C for approximately 3 hours.[8]

    • After the reaction is complete, the solvent is typically removed under reduced pressure, and the resulting crude product, 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, can be purified by column chromatography.[8]

Step 3: Oxidation to Rabeprazole

The final step is the oxidation of the thioether to a sulfoxide, yielding Rabeprazole.

  • Materials:

    • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (from Step 2)

    • Acetonitrile

    • Sodium hydroxide solution

    • Sodium hypochlorite solution

  • Procedure:

    • Dissolve the thioether intermediate (125 g) in acetonitrile (625 mL).[6]

    • Cool the mixture to 10-15°C.[6]

    • Add a solution of sodium hydroxide (29.2 g in 475 mL of de-ionized water).[6]

    • Further cool the reaction mixture to between -8°C and -2°C.[6]

    • Slowly add sodium hypochlorite solution (1.05 mole equivalent) over 30 to 50 minutes, maintaining the low temperature.[6]

    • Upon completion of the reaction, the Rabeprazole base can be isolated and subsequently converted to its sodium salt by treatment with a sodium hydroxide solution in ethanol, followed by precipitation with an anti-solvent like diisopropyl ether or tert-butyl methyl ether.[8][9]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of Rabeprazole sodium. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductTypical YieldReference
Overall Synthesis Rabeprazole Sodium~7-8% (initial reported synthesis)
Conversion to Sodium Salt Rabeprazole Sodium~100% (from Rabeprazole base)[9]

Visualizations

Experimental Workflow for Rabeprazole Synthesis

The following diagram illustrates the key steps in the synthesis of Rabeprazole starting from this compound.

G cluster_0 Synthesis of Rabeprazole A (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol B 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine A->B  Thionyl Chloride (SOCl₂)   C 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl] methyl}sulfanyl)-1H-benzimidazole B->C  2-Mercaptobenzimidazole, NaOH   D Rabeprazole C->D  Oxidation (e.g., NaOCl)   E Rabeprazole Sodium D->E  NaOH  

Caption: Synthetic pathway from the intermediate to Rabeprazole Sodium.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, the final product, functions by inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This action reduces the secretion of gastric acid into the stomach lumen.

G cluster_1 Gastric Parietal Cell A Rabeprazole (prodrug) B Active Sulfenamide A->B  Acid-catalyzed conversion   C H⁺/K⁺-ATPase (Proton Pump) B->C  Inhibition   D H⁺ Secretion (Gastric Acid) C->D  Pumps H⁺ into lumen  

Caption: Simplified mechanism of Rabeprazole's action on the gastric proton pump.

References

Application Notes and Protocols: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor (PPI) Rabeprazole.[1] PPIs are a class of drugs that effectively suppress gastric acid secretion and are widely used in the treatment of acid-related gastrointestinal disorders.[2][3] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of Rabeprazole.

Application in Rabeprazole Synthesis

The primary application of this compound is as a precursor to the pyridine moiety of Rabeprazole.[4] The synthesis involves a multi-step process that transforms the methanol group into a reactive intermediate, which is then coupled with a benzimidazole derivative. The key transformations are:

  • Chlorination: The hydroxyl group of this compound is converted to a chloride to form 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This is a crucial activation step to facilitate the subsequent nucleophilic substitution.

  • Condensation: The resulting chloromethyl derivative is condensed with 2-mercaptobenzimidazole to form the thioether, 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole sulfide).[5]

  • Oxidation: The thioether is then oxidized to the corresponding sulfoxide, which is Rabeprazole.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps involved in the conversion of this compound to Rabeprazole.

Table 1: Chlorination of this compound

ParameterValueReference
Starting MaterialThis compound
ReagentThionyl chloride (SOCl₂)
SolventDichloromethane (DCM)
Temperature0-5 °C
DurationNot Specified
Product2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Table 2: Condensation with 2-Mercaptobenzimidazole

ParameterValueReference
Starting Material2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[5]
Reagent2-Mercaptobenzimidazole, Sodium Hydroxide (NaOH)[5]
SolventEthanol[5]
Temperature50 °C[5]
Duration3 hours[5]
Product2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole[5]

Table 3: Oxidation to Rabeprazole

ParameterValueReference
Starting Material2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole[5]
Reagentm-Chloroperbenzoic acid (m-CPBA)[5]
SolventDichloromethane (DCM)
TemperatureNot Specified
DurationNot Specified
ProductRabeprazole[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride to the cooled solution while stirring.

  • Continue stirring at 0-5 °C until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture containing 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can be used directly in the next step or purified.

Protocol 2: Synthesis of 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

Materials:

  • 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine solution in DCM

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Heating and stirring apparatus

Procedure:

  • In a separate flask, dissolve 2-mercaptobenzimidazole and sodium hydroxide in ethanol.

  • Add the solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine to the ethanolic solution of 2-mercaptobenzimidazole.

  • Heat the reaction mixture to 50 °C and stir for 3 hours.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified, often by column chromatography.[5]

Protocol 3: Synthesis of Rabeprazole

Materials:

  • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-chloroperbenzoic acid in dichloromethane to the reaction mixture.

  • Stir the reaction at a low temperature until the oxidation is complete (monitor by TLC).

  • After completion, the reaction is worked up to isolate the crude Rabeprazole, which can then be purified by crystallization.

Visualizations

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors, such as Rabeprazole, work by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[2] This is the final step in gastric acid secretion. The following diagram illustrates the mechanism of action.

PPI_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ Secretion PPI_inactive Rabeprazole (Inactive Prodrug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Protonation in acidic environment PPI_active->ProtonPump Irreversible Inhibition (Covalent Bond) Rabeprazole_Synthesis Start This compound Chlorination Chlorination (SOCl2, DCM) Start->Chlorination Intermediate1 2-(chloromethyl)-4-(3-methoxypropoxy)- 3-methylpyridine Chlorination->Intermediate1 Condensation Condensation (2-Mercaptobenzimidazole, NaOH, Ethanol) Intermediate1->Condensation Intermediate2 Rabeprazole Sulfide Condensation->Intermediate2 Oxidation Oxidation (m-CPBA, DCM) Intermediate2->Oxidation Product Rabeprazole Oxidation->Product

References

Application Notes and Protocols for the Quantification of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methods for the quantitative determination of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and process monitoring of Rabeprazole synthesis.

Introduction

This compound is a critical precursor in the manufacturing of Rabeprazole.[1][2][3] Its purity and concentration must be carefully monitored to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines a validated high-performance liquid chromatography (HPLC) method suitable for this purpose.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for the separation and quantification of this compound from Rabeprazole and other related substances.[4][5][6]

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a phosphate buffer and organic modifiers. The separation is based on the differential partitioning of the analyte and other components between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector.

Experimental Protocol

This protocol is adapted from established methods for the analysis of Rabeprazole and its impurities.[5][7][8]

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (Analytical grade)

  • Dipotassium hydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

2.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

2.2.3. Chromatographic Conditions

ParameterCondition
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Time (min)
0
15
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 20 µL

2.2.4. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 7.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate and dipotassium hydrogen phosphate in HPLC grade water to achieve a 0.02 M solution. Adjust the pH to 7.0 with orthophosphoric acid.

  • Diluent: Mobile Phase A and Mobile Phase B in the initial gradient ratio (85:15, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to cover the desired concentration range (e.g., 0.5 - 25 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve it in the diluent, and dilute to a known volume to obtain a final concentration within the calibration range.

2.2.5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 5 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

  • Relative standard deviation (RSD) of peak areas: Not more than 2.0%

2.2.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Typical validation parameters are summarized below.[5][6]

ParameterTypical Specification
Specificity No interference from blank and other impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Data Presentation

The quantitative data obtained from the analysis can be summarized in the following tables for easy comparison and reporting.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=5)≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy and Precision Data

Concentration (µg/mL)% Recovery (Accuracy)% RSD (Precision)
Low
Medium
High

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit calib Calibration Curve Generation prep_std->calib prep_sample Prepare Sample Solutions sample_inj Sample Injection prep_sample->sample_inj calib->sample_inj quant Quantification sample_inj->quant report Report Generation quant->report

Caption: HPLC Analysis Workflow

Logical Relationship in Rabeprazole Synthesis

G Figure 2: Role as a Key Intermediate start Starting Materials intermediate This compound (Target Analyte) start->intermediate Synthesis Step 1 final_product Rabeprazole (API) intermediate->final_product Synthesis Step 2 impurity Process-Related Impurity intermediate->impurity Potential Side Reaction

Caption: Role as a Key Intermediate

References

Application Notes and Protocols for HPLC Method Development for Rabeprazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of rabeprazole and its process-related intermediates and degradation products. The protocols and data presented are compiled from various validated methods to ensure robustness and reliability.

Introduction

Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. The synthesis of rabeprazole involves multiple steps, leading to the potential for various process-related impurities in the final active pharmaceutical ingredient (API). Additionally, rabeprazole is susceptible to degradation under stress conditions such as acid, base, oxidation, and heat, forming various degradation products. A robust, stability-indicating HPLC method is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of rabeprazole by accurately quantifying the API and its impurities.

This application note describes a gradient reverse-phase HPLC (RP-HPLC) method capable of separating rabeprazole from its key intermediates and degradation products.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A typical HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.4 with triethylamine.
Mobile Phase B Acetonitrile and water in a 90:10 (v/v) ratio.
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Diluent Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio

Table 2: Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
154060
354060
407030
457030
Standard and Sample Preparation

Standard Preparation:

  • Rabeprazole Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Rabeprazole Sodium reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Intermediate Stock Solution (100 µg/mL each): Accurately weigh about 5 mg of each rabeprazole intermediate/impurity reference standard and transfer to individual 50 mL volumetric flasks. Dissolve and dilute to the mark with the diluent.

  • Spiked Standard Solution: Prepare a working solution containing 100 µg/mL of rabeprazole and a suitable concentration of each intermediate (e.g., 1 µg/mL) by appropriate dilution of the stock solutions with the diluent.

Sample Preparation (for Drug Product):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to 25 mg of rabeprazole into a 50 mL volumetric flask.

  • Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Dilute to the mark with the diluent, mix well, and filter through a 0.45 µm nylon syringe filter.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

  • Acid Degradation: To 1 mL of the rabeprazole stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with diluent.

  • Base Degradation: To 1 mL of the rabeprazole stock solution, add 1 mL of 0.1

Scale-up synthesis of rabeprazole using (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Scale-Up Synthesis of Rabeprazole Sodium

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the scale-up synthesis of Rabeprazole Sodium, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The synthesis route commences with the key intermediate, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. The protocols described herein are designed for laboratory and pilot-plant scale production, focusing on efficiency, yield, and purity. All quantitative data is summarized for clarity, and the overall workflow is visually represented.

Synthetic Scheme Overview

The synthesis of Rabeprazole Sodium from this compound is a multi-step process. The key transformations include:

  • Chlorination: Conversion of the primary alcohol group of the starting material into a more reactive chloromethyl group using thionyl chloride (SOCl₂).

  • Condensation: Nucleophilic substitution reaction between the resulting 2-(chloromethyl)pyridine derivative and 2-mercaptobenzimidazole to form the thioether intermediate (Rabeprazole sulfide).

  • Oxidation: Selective oxidation of the thioether to the corresponding sulfoxide, which is Rabeprazole base.

  • Salt Formation: Conversion of the Rabeprazole base into its more stable and pharmaceutically acceptable sodium salt.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of Rabeprazole Sodium.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Oxidation cluster_3 Step 4: Salt Formation A (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol B 2-(Chloromethyl)-4-(3-methoxypropoxy)- 3-methylpyridine A->B  SOCl₂, Dichloromethane  Temp: -10°C to 25°C D Rabeprazole Sulfide B->D  NaOH, Ethanol/Methanol  Temp: 40-55°C C 2-Mercaptobenzimidazole E Rabeprazole Base D->E  NaOCl, IPA/Water  Temp: 0-5°C F Rabeprazole Sodium (Amorphous) E->F  NaOH, Methanol/THF  Anti-solvent (e.g., Cyclohexane)  Temp: 25-35°C

Caption: Synthetic workflow for Rabeprazole Sodium.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[1][2]

This protocol details the chlorination of the starting alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Aqueous sodium carbonate solution

Procedure:

  • Charge a suitable reactor with this compound hydrochloride (100 g) and Dichloromethane (300 mL).[1]

  • Cool the reaction mixture to a temperature between -10°C and -5°C.[1]

  • Slowly add thionyl chloride (57.7 g, 1.5 equivalents) dropwise to the mixture, ensuring the temperature is maintained below 25°C.[2][1]

  • Stir the reaction mixture at this temperature for 30 to 60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][1]

  • Once the reaction is complete, adjust the pH to 7.0-7.5 using a pre-prepared aqueous sodium carbonate solution at -10°C to -5°C.[1]

  • Allow the layers to separate and collect the organic (DCM) layer.

  • Concentrate the organic layer under reduced pressure to obtain the product as an oil or residue, which can be used in the next step without further purification.[1]

Step 2: Synthesis of Rabeprazole Sulfide (2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole)[3][4][5]

This protocol describes the condensation of the chloropyridine intermediate with 2-mercaptobenzimidazole.

Materials:

  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (from Step 1)

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Ethyl acetate

Procedure:

  • In a separate reactor, prepare a solution of sodium hydroxide (10.8 g, 0.27 mol) in ethanol (350 mL).[3]

  • Add 2-mercaptobenzimidazole (30 g, 0.2 mol) to the basic ethanol solution.[3]

  • Add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (50 g, 0.21 mol) from Step 1 to the reaction mixture.[3]

  • Heat the mixture to 55°C and stir for approximately 2-4 hours. Monitor the reaction by TLC.[4][3]

  • After completion, distill off the ethanol under vacuum.[3]

  • To the residue, add ethyl acetate (500 mL) and wash with a 5% NaOH solution followed by distilled water.[4][3]

  • Dry the organic layer over anhydrous sodium sulphate and concentrate under vacuum to yield crude Rabeprazole sulfide.

Step 3: Synthesis of Rabeprazole Base[6]

This protocol details the oxidation of the sulfide intermediate to Rabeprazole.

Materials:

  • Rabeprazole sulfide (from Step 2)

  • Isopropyl alcohol (IPA)

  • Sodium hydroxide (NaOH) solution

  • Sodium hypochlorite (NaOCl) solution (6-12%)

  • Sodium thiosulphate solution

  • Ethyl acetate

Procedure:

  • Charge a reactor with Rabeprazole sulfide (10 g) and Isopropyl alcohol (30 mL) at 25-30°C.[5]

  • Add a sodium hydroxide solution (2.0 equivalents).[5]

  • Cool the mixture to 0-5°C and add a 6%-12% sodium hypochlorite solution (>1.3 equivalents) in lots, maintaining the temperature.[5]

  • Monitor the reaction by HPLC. Upon completion, quench the reaction by pouring the mass into an aqueous sodium thiosulphate solution.[5]

  • Adjust the pH to 8.0-8.8 using a suitable acid like formic acid.[5]

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • The crude product can be purified by treating it with diethylamine in ethyl acetate at 50-55°C, followed by cooling to 0-5°C to crystallize the pure Rabeprazole base.[5]

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum.[5]

Step 4: Preparation of Amorphous Rabeprazole Sodium[7][8][9]

This protocol describes the final salt formation step.

Materials:

  • Rabeprazole base (from Step 3)

  • Methanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Cyclohexane or Diisopropyl ether (anti-solvent)

Procedure:

  • Dissolve or suspend Rabeprazole base (10 g) in a solvent like THF (30 mL) or Methanol.[6][7]

  • Prepare a solution of sodium hydroxide (1.11 g) in a minimal amount of water (1 mL) and add it to the Rabeprazole suspension at 25-30°C.[7]

  • Stir the mixture for about 1 hour until a clear solution is obtained.[6]

  • Add activated charcoal (1.0 g), stir for 30 minutes, and then filter to remove the charcoal.[8][7]

  • Distill the solvent completely under reduced pressure at a temperature below 40-45°C.[8][7]

  • Dissolve the resulting residue in a fresh volume of the primary solvent (e.g., 20 mL THF).[7]

  • In a separate flask, place the anti-solvent (e.g., 100 mL diisopropyl ether or 1080 L cyclohexane for a 72 kg batch of rabeprazole).[6][7]

  • Slowly add the Rabeprazole sodium solution to the anti-solvent under vigorous agitation over 15-20 minutes at 25-30°C.[7]

  • Stir the resulting slurry for at least 2 hours to ensure complete precipitation.[7]

  • Filter the solid product, wash with the anti-solvent, and dry under vacuum at 60-65°C to obtain amorphous Rabeprazole Sodium.[6]

Summary of Quantitative Data

The following tables summarize key quantitative parameters for each synthetic step, compiled from various scaled-up processes.

Table 1: Reactant Stoichiometry and Yields

Step Key Reactant Reagent Molar Ratio (Reagent:Reactant) Typical Yield HPLC Purity Reference
1. Chlorination This compound Thionyl Chloride 1.5 : 1 99.0% >98% [2]
2. Condensation 2-Chloromethyl-...-pyridine 2-Mercaptobenzimidazole 1.05 : 1 97% 99.3% [9][3]
3. Oxidation Rabeprazole Sulfide Sodium Hypochlorite >1.3 : 1 >90% (crude) >99.7% (pure) [5]

| 4. Salt Formation | Rabeprazole Base | Sodium Hydroxide | 1 : 1 (approx.) | ~95% | 99.8% |[6] |

Table 2: Key Process Parameters

Step Solvent(s) Temperature Reaction Time Key Operation
1. Chlorination Dichloromethane -10°C to 25°C 1-2 hours Controlled addition of SOCl₂
2. Condensation Ethanol / Methanol 40°C - 55°C 2-4 hours Condensation under basic conditions
3. Oxidation Isopropyl Alcohol / Water 0°C - 5°C 1-3 hours Controlled addition of oxidant

| 4. Salt Formation | Methanol / THF / Cyclohexane | 25°C - 35°C | 2-4 hours | Precipitation with anti-solvent |

References

Application Notes and Protocols for the Synthesis of Ulcer Inhibitors Using (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of proton pump inhibitors (PPIs), a class of potent ulcer inhibitors, utilizing (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol as a key starting material. The primary focus of this document is the synthesis of Rabeprazole, a widely used anti-ulcer drug.

Proton pump inhibitors function by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1][2] This targeted mechanism of action makes them highly effective in treating conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][3][4] The synthesis of these complex heterocyclic molecules requires precise control of reaction conditions to achieve high yields and purity.

This compound is a critical intermediate in the manufacturing of Rabeprazole.[5][6][7] The synthetic route involves a two-step process: the chlorination of the starting material followed by condensation with 2-mercaptobenzimidazole and subsequent oxidation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Rabeprazole, compiled from various literature sources.

Table 1: Reactants and Stoichiometry for the Synthesis of Rabeprazole

StepReactantMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
1. Chlorination This compoundC₁₁H₁₇NO₃211.261.0
Thionyl chlorideSOCl₂118.971.5
2. Condensation 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridineC₁₁H₁₆ClNO₂229.701.0
2-MercaptobenzimidazoleC₇H₆N₂S150.201.0
Sodium HydroxideNaOH40.001.1
3. Oxidation Rabeprazole SulfideC₁₈H₂₁N₃O₂S343.451.0
m-Chloroperbenzoic acid (m-CPBA)C₇H₅ClO₃172.571.2

Table 2: Reaction Conditions and Yields

StepSolventTemperature (°C)Reaction TimeTypical Yield (%)
1. Chlorination Dichloromethane0-251-2 hours~99%
2. Condensation Ethanol/Water50-602-4 hours~85%
3. Oxidation Dichloromethane/Methanol-20 to -2545 minutes~80%

Table 3: Spectroscopic Data for Key Compounds

Compound¹H NMR (DMSO-d₆, δ ppm)Mass Spectrum (m/z)
4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-Oxide 8.05 (d, 1H), 6.74 (d, 1H), 4.01 (t, 2H), 3.45 (t, 2H), 3.23 (s, 3H), 2.37 (s, 3H), 1.96 (qn, 2H)211 (M⁺)
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 8.58 (d, 1H), 7.33 (d, 1H), 5.06 (s, 2H), 4.38 (t, 2H), 3.54 (t, 2H), 3.32 (s, 3H), 2.34 (s, 3H), 2.15 (qn, 2H)230 (M⁺+1)
Rabeprazole Sulfide -344 (M⁺+1)

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Rabeprazole from this compound.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol details the chlorination of the starting material.

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 5.0 g (23.7 mmol) of this compound in 40 mL of dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 4.23 g (35.6 mmol) of thionyl chloride dropwise to the solution, ensuring the temperature does not exceed 25°C.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The product is often used in the next step without further purification. A yield of approximately 99% is expected.[5]

Protocol 2: Synthesis of Rabeprazole Sulfide (2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole)

This protocol outlines the condensation reaction to form the thioether intermediate.

Materials and Equipment:

  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (from Protocol 1)

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Three-neck round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a three-neck round-bottom flask, dissolve 1.1 g of sodium hydroxide in 35 mL of ethanol.

  • Add 3.0 g (20.0 mmol) of 2-mercaptobenzimidazole to the solution and stir.

  • Add a solution of 5.0 g (21.8 mmol) of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in ethanol to the mixture.

  • Heat the reaction mixture to 55°C and stir for 2 hours.[4]

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the ethanol by distillation under reduced pressure.

  • Add 50 mL of ethyl acetate to the residue and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield Rabeprazole Sulfide. A yield of approximately 85% is expected.

Protocol 3: Synthesis of Rabeprazole (Oxidation of Rabeprazole Sulfide)

This protocol describes the final oxidation step to produce Rabeprazole.

Materials and Equipment:

  • Rabeprazole Sulfide (from Protocol 2)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 50% Sodium hydroxide (NaOH) solution

  • Acetic acid

  • Diethyl ether

  • Three-neck round-bottom flask with a magnetic stirrer and thermometer

  • Cooling bath (capable of reaching -25°C)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • In a three-neck round-bottom flask, dissolve Rabeprazole Sulfide in a 2:1 mixture of chloroform and methanol.

  • Cool the solution to between -20 and -25°C using a cooling bath.

  • Separately, prepare a solution of m-CPBA (1.2 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled Rabeprazole Sulfide solution over 20-30 minutes, maintaining the temperature between -20 and -25°C.

  • Stir the reaction mixture at this temperature for an additional 45 minutes.

  • Quench the reaction by adding 10 mL of a 50% sodium hydroxide solution and allow the mixture to warm to room temperature.

  • Adjust the pH of the aqueous layer to approximately 8.0 - 8.5 with acetic acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain a crude solid.

  • Treat the crude product with diethyl ether at 5-10°C to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Rabeprazole. A yield of approximately 80% is expected.

Visualizations

Signaling Pathway and Mechanism of Action

Proton pump inhibitors like Rabeprazole are prodrugs that require activation in an acidic environment.[1][8] They accumulate in the acidic canaliculi of gastric parietal cells, where they are converted to their active form, a sulfenamide.[8] This active form then covalently binds to cysteine residues on the H⁺/K⁺ ATPase, irreversibly inhibiting the pump's activity and thus blocking the final step of acid secretion.[8][9]

Mechanism_of_Action cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) cluster_lumen Gastric Lumen Rabeprazole_prodrug Rabeprazole (Prodrug) Rabeprazole_prodrug_canaliculus Rabeprazole (Prodrug) Rabeprazole_prodrug->Rabeprazole_prodrug_canaliculus Diffusion Activated_Rabeprazole Sulfenamide (Active Form) Rabeprazole_prodrug_canaliculus->Activated_Rabeprazole Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Rabeprazole->Proton_Pump Covalent Bonding to Cysteine Residues Inhibited_Pump Inhibited Pump Proton_Pump->Inhibited_Pump Irreversible Inhibition Lumen_H H+ Proton_Pump->Lumen_H Secretion H_ions H+ H_ions->Proton_Pump Transport K_ions K+ K_ions->Proton_Pump Gastric_Acid Gastric Acid (HCl) Rabeprazole_Synthesis_Workflow Start (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol Chlorination Chlorination Start->Chlorination Intermediate1 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine Chlorination->Intermediate1 SOCl₂, CH₂Cl₂ Condensation Condensation Intermediate1->Condensation Intermediate2 Rabeprazole Sulfide Condensation->Intermediate2 2-Mercaptobenzimidazole, NaOH, Ethanol Oxidation Oxidation Intermediate2->Oxidation FinalProduct Rabeprazole Oxidation->FinalProduct m-CPBA, CH₂Cl₂/MeOH

References

Troubleshooting & Optimization

Identification of impurities in (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the production of Rabeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from various stages of the synthesis, including unreacted starting materials, byproducts of side reactions, and products of incomplete reactions. The most common impurities are categorized by their origin in the synthetic sequence.

Q2: How can I identify these impurities in my reaction mixture or isolated product?

A2: The primary analytical techniques for identifying and quantifying impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods allow for the separation of the main product from structurally similar impurities. Comparison of retention times and mass spectra with known reference standards is the definitive method for identification.

Q3: What are the typical acceptance criteria for impurity levels in this intermediate?

A3: While specific limits depend on the final application and regulatory requirements, it is generally recommended to identify and characterize any impurity present at a level of 0.10% or higher.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides potential causes and corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of unreacted 4-nitro-2,3-lutidine-N-oxide Incomplete nucleophilic substitution reaction.- Ensure complete dryness of reagents and solvents.- Increase reaction time or temperature.- Use a stronger base or a different solvent system.
Formation of isomeric byproducts Non-regioselective nitration or rearrangement.- Optimize nitration conditions (temperature, acid mixture) to favor 4-nitro isomer formation.- Control the temperature carefully during the acetic anhydride rearrangement step.
Residual 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine Incomplete hydrolysis of the acetate intermediate.- Increase the concentration of the base (e.g., NaOH) or the reaction time for the hydrolysis step.- Ensure adequate heating to drive the reaction to completion.
Detection of a chloro-analogue impurity Contamination from subsequent synthetic steps for Rabeprazole, or use of chlorinated solvents.- Thoroughly clean all glassware and equipment.- If this intermediate is used to synthesize a chloro-analogue, ensure no cross-contamination occurs.
Presence of a methoxy-analogue impurity Use of methanol as a solvent or impurity in 3-methoxypropanol.- Use high-purity 3-methoxypropanol.- Avoid using methanol as a solvent in the nucleophilic substitution step.

Summary of Potential Impurities

The following table summarizes the key potential impurities, their likely origin, and typical analytical masses that can be observed via LC-MS.

Impurity NameStructureProbable OriginMolecular Weight ( g/mol )
2,3-Lutidine-N-oxideC₇H₉NOUnreacted starting material123.15
4-Nitro-2,3-lutidine-N-oxideC₇H₈N₂O₃Unreacted intermediate168.15
2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridineC₁₃H₁₉NO₄Incomplete hydrolysis253.29
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridineC₁₁H₁₆ClNO₂Side reaction/Contamination229.70
2-Hydroxymethyl-3-methyl-4-methoxypyridineC₈H₁₁NO₂Reaction with methanol impurity153.18

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with a suitable base (e.g., triethylamine).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization based on the specific impurities being analyzed and the HPLC system used.

Sample Preparation for HPLC and LC-MS Analysis
  • Accurately weigh approximately 10 mg of the sample (reaction mixture or isolated product).

  • Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B, or methanol) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthetic Pathway and Origin of Impurities

The following diagram illustrates the synthetic route to this compound and highlights the stages where common impurities can be introduced.

G cluster_0 Synthesis Stages cluster_1 Potential Impurities 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine-N-oxide 2,3-Lutidine-N-oxide 2,3-Lutidine->2,3-Lutidine-N-oxide N-Oxidation 4-Nitro-2,3-lutidine-N-oxide 4-Nitro-2,3-lutidine-N-oxide 2,3-Lutidine-N-oxide->4-Nitro-2,3-lutidine-N-oxide Nitration I1 Unreacted 2,3-Lutidine-N-oxide 2,3-Lutidine-N-oxide->I1 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide 4-Nitro-2,3-lutidine-N-oxide->4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide Nucleophilic Substitution I2 Isomeric Nitro Byproducts 4-Nitro-2,3-lutidine-N-oxide->I2 2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine 2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide->2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine Rearrangement (e.g., Ac₂O) I3 Unreacted 4-Nitro-2,3-lutidine-N-oxide 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide->I3 Final Product This compound 2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine->Final Product Hydrolysis I4 Rearrangement Side-products 2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine->I4 I5 Incomplete Hydrolysis (Acetate Intermediate) Final Product->I5

Caption: Synthetic pathway and points of impurity formation.

Troubleshooting Workflow for Impurity Identification

This workflow outlines a logical approach to identifying and addressing impurities detected during the synthesis.

G Start Impurity Detected in HPLC LCMS Perform LC-MS Analysis Start->LCMS Compare Compare m/z with Potential Impurities Table LCMS->Compare Known Known Impurity? Compare->Known Troubleshoot Consult Troubleshooting Guide for Corrective Actions Known->Troubleshoot Yes Unknown Unknown Impurity Known->Unknown No End Impurity Identified & Addressed Troubleshoot->End Isolate Isolate Impurity (e.g., Preparative HPLC) Unknown->Isolate Characterize Characterize Structure (NMR, HRMS) Isolate->Characterize Update Update Impurity Profile and Control Strategy Characterize->Update Update->Troubleshoot

Caption: Workflow for impurity identification and resolution.

References

Technical Support Center: Purification of Crude (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of Rabeprazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Crude product is a dark, viscous oil and difficult to handle. - Residual solvents from the previous reaction step.- Presence of polymeric or high molecular weight impurities.- Concentrate the crude product under high vacuum to remove volatile solvents.- Perform a solvent swap by dissolving the oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate and then concentrating it again.- Consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities.
PUR-002 Low purity of the isolated product after initial purification. - Incomplete reaction in the previous step, leading to the presence of starting materials.- Formation of closely related side-products that co-elute or co-crystallize with the desired product.- Analyze the crude product by HPLC or TLC to identify the nature of the impurities.- If starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature).- For closely related impurities, optimize the chromatographic separation or recrystallization solvent system.
PUR-003 Difficulty in inducing crystallization of the free base. - The free base of this compound is reported to be an oil or a low-melting solid.- Presence of impurities that inhibit crystal lattice formation.- Convert the free base to its hydrochloride salt, which is a stable, crystalline solid.[1][2]- Attempt crystallization from a non-polar solvent or a mixture of solvents (e.g., diethyl ether, n-heptane, or a mixture of ethyl acetate and heptane).
PUR-004 Presence of a chloro-impurity in the final product. - Incomplete reaction of the chloro-precursor during the synthesis.- Optimize the reaction conditions of the preceding step to ensure complete conversion.- Utilize a purification technique with good resolution for separating the chloro-impurity, such as column chromatography with a suitable solvent gradient.
PUR-005 Formation of the hydrochloride salt is inconsistent or yields a sticky solid. - Improper pH control during the addition of HCl.- Presence of water in the solvent.- Use dry HCl gas or a solution of HCl in a dry solvent (e.g., isopropanol, diethyl ether).- Ensure the reaction solvent (e.g., acetone) is anhydrous.- Control the rate of HCl addition and monitor the pH.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloro-2,3-dimethylpyridine-N-oxide, and side-products like the chloro analogue of Rabeprazole, 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole, and the methoxy analogue, 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole.[3][4] Other potential impurities are related substances from the Rabeprazole synthesis pathway, including rabeprazole sulfide and sulfone.[5][6]

Q2: What is the recommended method for purifying the crude product?

A2: A common and effective method is to convert the crude free base, which is often an oil, into its hydrochloride salt. This salt is a crystalline solid and can be isolated with high purity by crystallization. One patent describes dissolving the crude free base in acetone, cooling the solution, and then passing dry HCl gas to a pH of 1 to crystallize the hydrochloride salt, achieving a purity of 99.15%.[1]

Q3: Can I purify the free base directly without converting it to the hydrochloride salt?

A3: While the free base is often an oil, purification by column chromatography is a viable option. The choice of stationary and mobile phases will depend on the impurity profile. A typical system could involve silica gel as the stationary phase with a gradient of ethyl acetate in a non-polar solvent like hexane or heptane.

Q4: What are the best analytical techniques to assess the purity of the purified product?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for accurately determining the purity of this compound and for identifying and quantifying impurities.[1][3][7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.

Quantitative Data Summary

Purification MethodStarting MaterialSolvent SystemResulting PurityYieldReference
Crystallization as Hydrochloride Salt 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine (100 g)Acetone (450 ml), Dry HCl gas99.15%88%[1]
Distillation Crude 2-hydroxymethyl -4-(3-methoxy propoxy)-3-methyl pyridine-92%Not specified[1]
Column Chromatography Residue after solvent distillationSilica gelNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: Purification by Crystallization as the Hydrochloride Salt

This protocol is adapted from a patented procedure for the purification of the title compound.[1]

Materials:

  • Crude 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine

  • Acetone

  • Dry Hydrochloric Acid (HCl) gas

  • Reaction flask with a gas inlet and stirrer

  • pH meter or pH paper

Procedure:

  • Dissolve 100 g of crude 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine in 450 ml of acetone in a reaction flask.

  • Cool the solution to 3°C using an ice bath.

  • Slowly bubble dry HCl gas through the stirred solution.

  • Monitor the pH of the solution. Continue passing HCl gas until the pH reaches 1.

  • A white solid, the hydrochloride salt, will precipitate out of the solution.

  • Continue stirring the mixture for an additional 30 minutes at 10-15°C to ensure complete crystallization.

  • Filter the precipitated solid using a Buchner funnel.

  • Wash the solid with a small amount of cold acetone.

  • Dry the product under vacuum to obtain the pure 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.

Visualizations

Experimental Workflow: Purification via Hydrochloride Salt Formation

G Figure 1. Workflow for Purification A Crude (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol (Oil) B Dissolve in Acetone A->B C Cool to 3°C B->C D Bubble Dry HCl Gas (pH 1) C->D E Crystallization D->E F Filtration and Washing E->F G Drying F->G H Pure Hydrochloride Salt (Solid) G->H

Caption: Workflow for the purification of the title compound via its hydrochloride salt.

Logical Relationship: Troubleshooting Common Purification Issues

G Figure 2. Troubleshooting Logic A Crude Product Analysis B Viscous Oil? A->B C Low Purity? A->C D Crystallization Fails? A->D B->C No E High Vacuum / Solvent Swap B->E Yes C->D No F Optimize Chromatography / Recrystallization C->F Yes G Convert to HCl Salt D->G Yes H Pure Product E->H F->H G->H

Caption: Decision tree for troubleshooting common purification challenges.

References

How to improve the yield of rabeprazole from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Rabeprazole Synthesis Technical Support Center

Welcome to the technical support center for rabeprazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of rabeprazole from its intermediates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of rabeprazole, focusing on the two primary steps: the condensation reaction to form the thioether intermediate and the subsequent oxidation to rabeprazole.

Issue 1: Low Yield in the Condensation of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride and 2-Mercapto-1H-benzimidazole

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An optimized process involves reacting 2-chloromethyl-4-(3-methoxy propoxy)-3-methylpyridine with 2-mercapto benzimidazole in ethanol using sodium hydroxide as a base, stirring the mixture at 55°C for 2 hours.[1] Ensure the starting materials are fully consumed before proceeding with workup.

  • Improper Base or Solvent: The choice of base and solvent is crucial for this condensation.

    • Solution: Sodium hydroxide in ethanol is a commonly used and effective system.[1] Alternatively, potassium hydroxide in dimethyl sulfoxide (DMSO) can be employed.[2] Ensure the base is of good quality and the solvent is anhydrous, if required by the specific protocol.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired thioether.

    • Solution: Control the reaction temperature carefully. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-55°C) to ensure a reasonable reaction rate without promoting side reactions.[1][3]

Issue 2: Low Yield and Impurity Formation During the Oxidation of Rabeprazole Sulfide to Rabeprazole

Possible Causes and Solutions:

  • Over-oxidation: The most common issue is the over-oxidation of the sulfide to the corresponding sulfone impurity (Rabeprazole Sulfone).[4][5] Another significant impurity can be the N-oxide.[4][5]

    • Solution:

      • Choice of Oxidizing Agent: Mild oxidizing agents are preferred. While m-chloroperbenzoic acid (m-CPBA) is commonly used, it can lead to over-oxidation.[2] An improved process utilizes sodium hypochlorite (NaOCl) solution.[4][5][6]

      • Control of Reaction Conditions: Temperature and pH are critical parameters. The oxidation with NaOCl should be carried out at a controlled temperature, typically between 0-5°C.[7] Maintaining the pH of the reaction mixture between 9 and 12 is also crucial to minimize impurity formation.[7]

      • Stoichiometry of Oxidizing Agent: Carefully control the molar equivalents of the oxidizing agent. Using an excess can significantly increase the formation of the sulfone impurity. One study found that increasing the mole equivalent of NaOCl led to a decrease in the purity of rabeprazole.[4]

  • Decomposition of Rabeprazole: Rabeprazole is unstable under acidic conditions.

    • Solution: During workup, avoid acidic pH. The reaction mixture is typically worked up under basic conditions.

Issue 3: Difficulty in Purification of the Final Product

Possible Causes and Solutions:

  • Presence of Closely Related Impurities: The sulfone and N-oxide impurities can be challenging to separate from the final product.

    • Solution:

      • Crystallization: Recrystallization from a suitable solvent system is a common purification method. A mixture of dichloromethane and ether has been used to crystallize rabeprazole base.[8][9]

      • Amine Wash: Treating the crude rabeprazole with an amine, such as diethylamine, has been shown to effectively reduce certain impurities.[7][10]

      • Column Chromatography: While not ideal for large-scale production, column chromatography can be used for purification at the lab scale.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates for rabeprazole synthesis?

A1: The two primary intermediates are 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (CAS: 153259-31-5) and 2-mercapto-1H-benzimidazole.[3][11]

Q2: What is a typical overall yield for rabeprazole synthesis?

A2: The overall yield can vary significantly depending on the synthetic route and optimization of reaction conditions. Some earlier multi-step processes reported very low overall yields of around 7-8%. However, with process improvements, particularly in the oxidation step, the yield can be significantly increased. For instance, an improved process for the sulfoxidation stage reported an increase in yield from 40% to 75%.[4][5][6]

Q3: How can I minimize the formation of the rabeprazole sulfone impurity?

A3: To minimize the formation of rabeprazole sulfone, you should:

  • Use a mild oxidizing agent like sodium hypochlorite.[4][5]

  • Carefully control the stoichiometry of the oxidizing agent.

  • Maintain a low reaction temperature (0-5°C).[7]

  • Control the pH of the reaction mixture (pH 9-12).[7]

Q4: What are the recommended solvents for the condensation and oxidation steps?

A4:

  • Condensation: Ethanol is a commonly used solvent for the condensation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride and 2-mercapto-1H-benzimidazole in the presence of a base like sodium hydroxide.[1] Dimethyl sulfoxide (DMSO) with potassium hydroxide is another option.[2]

  • Oxidation: The oxidation of rabeprazole sulfide is often carried out in a mixture of water and a water-miscible organic solvent like isopropanol when using sodium hypochlorite.[7] Dichloromethane is a common solvent when using m-CPBA.[2]

Q5: How is the final product, rabeprazole sodium, typically isolated?

A5: Rabeprazole base is converted to its sodium salt by treatment with a sodium source, such as sodium hydroxide. The sodium salt is then typically isolated by precipitation from a suitable solvent system. For example, after reacting the rabeprazole base with aqueous sodium hydroxide, the water can be removed azeotropically with ethanol, followed by the addition of an anti-solvent like diisopropyl ether to precipitate the amorphous rabeprazole sodium.[8]

Data Presentation

Table 1: Comparison of Oxidizing Agents and Conditions for the Sulfoxidation Step

Oxidizing AgentSolventTemperature (°C)pHReported Yield (%)Key ImpuritiesReference
m-Chloroperbenzoic acid (m-CPBA)Dichloromethane10Not specified~50% (for a similar compound)Sulfone[12]
Sodium Hypochlorite (NaOCl)Water/Isopropanol0-59-1275%Sulfone, N-oxide[4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Rabeprazole Sulfide (Thioether Intermediate)

This protocol is based on a reported procedure.[1]

  • To a solution of sodium hydroxide (0.27 mol) in 350 ml of ethanol at room temperature, add 2-mercapto-1H-benzimidazole (0.2 mol).

  • Stir the mixture at 55°C for 30 minutes and then cool.

  • Add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (0.21 mol) to the mixture.

  • Stir the resulting reaction mixture at 55°C for 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, distill off the ethanol under reduced pressure.

  • To the residue, add 500 ml of ethyl acetate and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude rabeprazole sulfide.

Protocol 2: Improved Synthesis of Rabeprazole via Sulfoxidation

This protocol is based on an improved, high-yield process.[4][5][7]

  • To a 10% aqueous solution of sodium hydroxide (4.3 equivalents), add rabeprazole sulfide (10 g) and isopropanol (30 mL) at 25-30°C.

  • Cool the mixture to 0-5°C.

  • Prepare a solution of 6%-12% sodium hypochlorite (NaOCl) (>1.3 equivalents) and sodium hydroxide solution (4.3 equivalents).

  • Add the NaOCl solution to the reaction mixture in lots at 0-5°C, while maintaining the pH between 9 and 12.

  • Monitor the reaction by HPLC.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

  • Adjust the pH of the solution to above 12.0 with a base.

  • Wash the resulting solution with a solvent mixture to remove impurities.

  • Adjust the pH of the aqueous layer to between 9.0 and 11.0 with a salt and extract the product with a suitable solvent mixture.

  • Separate the organic layer and remove the solvent to get the crude rabeprazole base.

  • The crude product can be further purified by crystallization.

Visualizations

Rabeprazole_Synthesis_Pathway intermediate1 2-Chloromethyl-3-methyl- 4-(3-methoxypropoxy)pyridine HCl rabeprazole_sulfide Rabeprazole Sulfide intermediate1->rabeprazole_sulfide Condensation (NaOH, Ethanol) intermediate2 2-Mercapto- 1H-benzimidazole intermediate2->rabeprazole_sulfide rabeprazole Rabeprazole rabeprazole_sulfide->rabeprazole Oxidation (NaOCl) rabeprazole_sodium Rabeprazole Sodium rabeprazole->rabeprazole_sodium Salt Formation (NaOH)

Caption: Synthetic pathway of Rabeprazole Sodium from its key intermediates.

Troubleshooting_Workflow start Low Rabeprazole Yield check_condensation Check Condensation Step start->check_condensation check_oxidation Check Oxidation Step start->check_oxidation incomplete_reaction Incomplete Reaction? check_condensation->incomplete_reaction over_oxidation Over-oxidation to Sulfone? check_oxidation->over_oxidation monitor_tlc Action: Monitor by TLC, ensure complete reaction incomplete_reaction->monitor_tlc Yes optimize_oxidation Action: Control Temp (0-5°C), pH (9-12), use NaOCl over_oxidation->optimize_oxidation Yes

Caption: Troubleshooting workflow for low yield in Rabeprazole synthesis.

References

Technical Support Center: Degradation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. The information is presented in a question-and-answer format, including troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance?

A1: this compound is a known impurity and a photodegradation product of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. It is crucial to study its degradation profile to understand the stability of Rabeprazole and to ensure the quality and safety of the pharmaceutical product.

Q2: Under what conditions is this compound expected to degrade?

A2: Based on its chemical structure, which includes a substituted pyridine ring, a primary alcohol, and an ether linkage, the compound is potentially susceptible to degradation under oxidative, photolytic, and strong acidic conditions. Thermal degradation may also occur at elevated temperatures.

Q3: What are the likely degradation products of this compound?

A3: The potential degradation products can be inferred from the compound's functional groups:

  • Oxidation of the primary alcohol can yield the corresponding aldehyde, (4-(3-methoxypropoxy)-3-methylpicolinaldehyde), and further oxidation can lead to the carboxylic acid, (4-(3-methoxypropoxy)-3-methylpicolinic acid).

  • Acid-catalyzed hydrolysis may cleave the ether bond, although this typically requires harsh conditions.

  • Photodegradation could lead to more complex transformations, including pyridine ring cleavage.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Appearance of new peaks in HPLC chromatogram after sample storage. The sample may be degrading due to exposure to light or oxidizing agents.Store the compound protected from light and in an inert atmosphere. Re-evaluate storage conditions, considering temperature and container material.
Loss of compound purity over time. The compound may be unstable under the current storage conditions. Thermal degradation or slow oxidation could be occurring.Perform a forced degradation study to identify the specific stress factors causing instability. Store at lower temperatures and consider using antioxidants if oxidative degradation is suspected.
Inconsistent analytical results between sample preparations. The compound may be degrading during the sample preparation process itself. For example, sonication can sometimes induce thermal degradation.Minimize the exposure of the sample to heat and light during preparation. If sonication is used, monitor for the appearance of degradation products.
Formation of an aldehyde or carboxylic acid derivative. This is a strong indication of oxidative degradation of the primary alcohol group.Ensure all solvents are de-gassed and handle the sample under an inert gas (e.g., nitrogen or argon). Avoid sources of peroxides in solvents like THF or diethyl ether.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analytical Method:

  • Analyze all stressed samples and a control sample using a stability-indicating HPLC method.

  • A typical method would use a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Use a PDA detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

  • Mass spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of the degradation products, which helps in structure elucidation.

Quantitative Data

Stress Condition % Degradation Major Degradation Product(s) (Proposed) Retention Time (min)
Control
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h (4-(3-methoxypropoxy)-3-methylpicolinaldehyde)
(4-(3-methoxypropoxy)-3-methylpicolinic acid)
Heat, 105°C, 24h
UV light, 254 nm, 24h

Visualizations

Technical Support Center: Stability of Rabeprazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the thermal and chemical stability of rabeprazole precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of rabeprazole and its precursors?

A1: Rabeprazole and its precursors are sensitive to several factors that can lead to degradation. The most significant are:

  • pH: Rabeprazole is highly unstable in acidic and neutral conditions (pH ≤ 7.0) and more stable in alkaline environments.[1][2][3] The decomposition half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes.[2]

  • Moisture: The presence of moisture can accelerate degradation, particularly in the solid state and when in contact with acidic excipients.[1][2]

  • Heat: Elevated temperatures can induce thermal degradation.[2][4] Significant degradation has been observed when rabeprazole sodium is stored at 105°C for 18 hours.[4]

  • Oxidation: Rabeprazole is susceptible to oxidation, leading to the formation of impurities like rabeprazole sulfone.[4][5]

  • Light: Exposure to light can also contribute to the degradation of rabeprazole.[2][6]

  • Incompatible Excipients: Acidic excipients, such as acrylic acid polymers (carbomer 934), can significantly promote the degradation of rabeprazole in the solid state.[1][7]

Q2: What are the common degradation products and impurities I should be aware of during synthesis and storage?

A2: Several process-related impurities and degradation products have been identified. Key compounds include:

  • Rabeprazole Sulfide: A primary precursor in the synthesis of rabeprazole.[8]

  • Rabeprazole Sulfone (Impurity-4): A common oxidative degradation product.[4][5][9]

  • Rabeprazole-N-oxide: An impurity that can form during the synthesis process.[5]

  • Chloro and Methoxy Analogues: These can arise as process-related impurities from starting materials or side reactions.[10][11]

  • Thioether-rabeprazole: The main degradation product in aqueous solutions.[12][13]

Three unknown impurities have also been identified under stress conditions (40°C/75% RH for 6 months), characterized as 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid.[14]

Q3: My rabeprazole precursor sample has changed color. What does this indicate?

A3: A color change, often to a brown or black hue, is a visual indicator of degradation.[1][15][16] This is frequently observed when the compound is exposed to acidic conditions, incompatible excipients, high humidity, or elevated temperatures.[1][15]

Q4: I'm observing unexpected peaks in my HPLC analysis of a precursor sample. How can I identify them?

A4: Unexpected peaks in an HPLC chromatogram typically represent impurities or degradation products. To identify these, you can:

  • Perform Forced Degradation Studies: Subject your sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming if the unexpected peaks are related to degradation.[4][17]

  • Use Hyphenated Techniques: Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide mass information of the unknown peaks, aiding in their identification.[8][10][11] For more detailed structural elucidation, LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can be employed.[14]

  • Co-injection with Standards: If you have synthesized or acquired potential impurity standards, co-injecting them with your sample can confirm the identity of the peaks if their retention times match.[10][11]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low yield of rabeprazole during the oxidation of rabeprazole sulfide. Degradation of the final product due to reaction conditions.1. Control Temperature: Perform the oxidation at a low temperature (e.g., 0-5°C) to minimize side reactions. 2. Choice of Oxidizing Agent: Use a controlled oxidizing agent like m-chloroperbenzoic acid (m-CPBA). 3. pH Control: Ensure the reaction is not carried out under acidic conditions where rabeprazole is unstable.
Appearance of unknown impurities in the final product. Contamination of starting materials or side reactions during synthesis.1. Purity of Precursors: Verify the purity of your starting materials, such as 2-mercapto-1H-benzimidazole and the substituted pyridine derivative. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Solvent Purity: Ensure solvents are free from acidic or reactive impurities. For instance, traces of methanol in methoxy propanol can lead to the formation of methoxy impurities.[11]
Degradation of precursor during storage. Improper storage conditions (exposure to light, moisture, or heat).1. Protect from Light: Store precursors in amber-colored, tightly sealed containers.[6] 2. Control Moisture: Store in a desiccator or a controlled low-humidity environment.[6] 3. Temperature Control: Store at recommended temperatures, often refrigerated or at controlled room temperature, avoiding excessive heat. For long-term storage, -20°C is recommended.[15]
Inconsistent results in stability studies. Variability in experimental conditions.1. pH Monitoring: Accurately measure and control the pH of all solutions. 2. Standardized Procedures: Use a consistent and well-documented protocol for all experiments. 3. Control Samples: Always include control samples stored under ideal conditions for comparison.

Summary of Forced Degradation Studies on Rabeprazole Sodium

The following table summarizes the conditions and outcomes of forced degradation studies on rabeprazole sodium, which can provide insights into the stability of its precursors under similar stress.

Stress Condition Methodology Observations Major Degradants/Impurities
Acid Degradation 0.1 M HCl at 60°C for 45 min[4]Significant degradation[4]Multiple degradation products
Base Degradation 0.5 M NaOH at 60°C for 2 h[4]Very unstable[4]Multiple degradation products
Oxidative Degradation 1% H₂O₂ at room temperature for 30 min[4]Highly labile[4]Impurity-4 (Rabeprazole Sulfone) (3.27%)[4]
Thermal Degradation 105°C for 18 h[4]Significant degradation[4]Impurity-7 (0.52%) and an unknown degradant (1.63%)[4]
Hydrolytic Degradation Water at 60°C for 3 h[4]Significant degradation[4]Impurity-6 (2.01%)[4]
Humidity 25°C / 90% RH for 7 days[4]Quite stable, no major degradation[4]-

Experimental Protocols

Protocol 1: Forced Degradation Study of a Rabeprazole Precursor

Objective: To assess the stability of a rabeprazole precursor under various stress conditions.

Materials:

  • Rabeprazole precursor sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Water bath and oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the precursor in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C and collect samples at specified time points.

    • Neutralize the aliquots with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and collect samples at specified time points.

    • Dilute the aliquots with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid precursor in an oven at a specified temperature (e.g., 80°C or 105°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

  • Photolytic Degradation:

    • Expose the precursor solution and solid sample to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined duration.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the precursor from all its degradation products.

    • Quantify the amount of the precursor remaining and the percentage of each degradation product formed.

Protocol 2: HPLC Method for Analysis of Rabeprazole and Its Impurities

Objective: To provide a general HPLC method for the separation and quantification of rabeprazole and its related impurities.

Chromatographic Conditions (Example): [4][17]

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A: 0.025 M KH₂PO₄ buffer with 0.1% triethylamine in water, pH adjusted to 6.4 with phosphoric acid, mixed with acetonitrile in a 90:10 (v/v) ratio.

  • Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Solution: Prepare a solution of rabeprazole reference standard of known concentration in the mobile phase.

  • Sample Solution: Dissolve the sample containing the rabeprazole precursor or final product in the mobile phase to achieve a similar concentration as the standard solution.

Visualizations

cluster_synthesis Rabeprazole Synthesis Pathway Pyridine Substituted Pyridine Sulfide Rabeprazole Sulfide Pyridine->Sulfide Condensation Mercapto 2-Mercaptobenzimidazole Mercapto->Sulfide Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation cluster_degradation Rabeprazole Degradation Pathways Rabeprazole Rabeprazole Degradation_Products Degradation Products Rabeprazole->Degradation_Products Stress Conditions (Acid, Base, Heat, Light) Sulfone Rabeprazole Sulfone Degradation_Products->Sulfone Oxidation Sulfide Rabeprazole Sulfide Degradation_Products->Sulfide Reduction N_Oxide Rabeprazole N-Oxide Degradation_Products->N_Oxide Other Other Degradants Degradation_Products->Other cluster_workflow Forced Degradation Experimental Workflow Start Prepare Precursor Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Oxidant, Light) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze End Quantify Degradation Analyze->End

References

Technical Support Center: Optimizing Condensation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol with 2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation reaction between (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol and 2-mercaptobenzimidazole. This reaction is a key step in the synthesis of Rabeprazole, a proton pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound with 2-mercaptobenzimidazole?

A1: The condensation reaction typically proceeds in two main stages. First, the starting material, this compound, is converted to a more reactive intermediate, usually a chloromethyl derivative, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). This intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is then condensed with 2-mercaptobenzimidazole in the presence of a base to form the desired product, 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (often referred to as rabeprazole sulfide).

Q2: What are the critical parameters to control during this condensation reaction?

A2: The critical parameters to monitor and control for a successful condensation are:

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

  • Choice of Base: The type and amount of base used are crucial for the deprotonation of 2-mercaptobenzimidazole, which acts as the nucleophile.

  • Solvent: The solvent should be chosen to ensure the solubility of the reactants and facilitate the reaction.

  • Purity of Reactants: The purity of the starting materials is essential to prevent the formation of impurities that can be difficult to remove.

  • Reaction Time: Monitoring the reaction to completion is key to maximizing the yield and minimizing the degradation of the product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. A suitable mobile phase, such as a mixture of chloroform and methanol, can be used for this purpose.[1]

Troubleshooting Guides

Below are common issues encountered during the condensation reaction, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete conversion of the alcohol to the chloromethyl intermediate. 2. Ineffective base. 3. Low reaction temperature. 4. Poor quality of reactants. 1. Ensure the chlorination step is complete before proceeding with the condensation. Monitor this step by TLC. 2. Use a fresh, anhydrous base such as sodium hydroxide or potassium hydroxide. Ensure stoichiometric amounts are used. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. A typical temperature range is 40-50°C. 4. Verify the purity of this compound and 2-mercaptobenzimidazole using appropriate analytical techniques.
Formation of Multiple Products (Impure Sample) 1. Side reactions due to high temperature. 2. Presence of impurities in starting materials. 3. Incorrect stoichiometry of reactants. 4. Over-oxidation of the sulfide product. 1. Maintain a consistent and optimized reaction temperature. Avoid excessive heating. 2. Purify the starting materials before use. Common impurities in the pyridine methanol can lead to chloro or methoxy analogs of the final product. [2][3]3. Ensure the correct molar ratios of the reactants and base are used. 4. If the reaction is followed by an oxidation step to produce Rabeprazole, over-oxidation can lead to the formation of sulfone impurities. Use a controlled amount of the oxidizing agent. [1][4]
Difficulty in Product Isolation and Purification 1. Product is an oil instead of a solid. 2. Presence of closely related impurities. 1. The product may initially be an oil. Try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or changing the solvent system. 2. If TLC shows impurities with similar Rf values to the product, column chromatography may be necessary for purification. Recrystallization from a suitable solvent like methanol or ethanol can also be effective. [5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Condensation Step
Parameter Condition 1 Condition 2 Condition 3 Reference
Base Sodium HydroxideSodium CarbonateBorohydride Exchange Resins,[6]
Solvent EthanolIsopropanol (IPA)Dichloromethane,[6]
Temperature Reflux50-55°CRoom Temperature,[6]
Typical Yield GoodHighHigh,[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole

Step 1: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This intermediate is often used in the next step without further purification.

Step 2: Condensation with 2-mercaptobenzimidazole

  • In a separate flask, dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol or isopropanol.[6]

  • Add a base, such as sodium hydroxide or sodium carbonate, to the solution and stir until it dissolves.[6]

  • To this mixture, add the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine from Step 1.

  • Heat the reaction mixture to 50-55°C and stir until the reaction is complete as monitored by TLC.[6]

  • After completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or by column chromatography to obtain the pure 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole.[5]

Visualizations

Reaction Pathway

Reaction_Pathway A (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol B 2-(chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine A->B SOCl2 D 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl] methyl}sulfanyl)-1H-benzimidazole B->D Base (e.g., NaOH) Ethanol, 50-55°C C 2-mercaptobenzimidazole C->D

Caption: Reaction pathway for the synthesis of rabeprazole sulfide.

Experimental Workflow

Experimental_Workflow Start Start Step1 Chlorination of Pyridine Methanol Start->Step1 Step2 Condensation with 2-Mercaptobenzimidazole Step1->Step2 Workup Reaction Workup & Crude Isolation Step2->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Characterization (TLC, NMR, MS) Purification->Analysis End End Analysis->End Troubleshooting_Logic rect_node rect_node Start Low Yield or Impure Product? Check_Reactants Reactant Purity? Start->Check_Reactants Check_Conditions Reaction Conditions (Temp, Time, Base)? Check_Reactants->Check_Conditions [ Purity OK ] Purify_Reactants Purify Starting Materials Check_Reactants->Purify_Reactants [ Impure ] Check_Workup Proper Workup & Purification? Check_Conditions->Check_Workup [ Conditions OK ] Optimize_Conditions Optimize Temp, Time, Base Check_Conditions->Optimize_Conditions [ Suboptimal ] Final_Product Pure Product Check_Workup->Final_Product [ Yes ] Refine_Purification Refine Purification Method Check_Workup->Refine_Purification [ No ]

References

Strategies to reduce byproduct formation in rabeprazole manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of rabeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during rabeprazole synthesis?

A1: The most prevalent byproducts in rabeprazole manufacturing can be categorized as either process-related impurities or degradation products. Common process-related impurities include rabeprazole sulfone, rabeprazole N-oxide, the chloro analogue of rabeprazole, and the methoxy analogue of rabeprazole.[1][2] Degradation products often arise from the inherent instability of rabeprazole under certain conditions and include rabeprazole thioether.[3][4]

Q2: My rabeprazole formulation is turning brown. What is causing this discoloration?

A2: A brown discoloration is a common visual indicator of rabeprazole degradation.[5] This is often due to incompatibilities with acidic excipients in the formulation, especially under elevated temperature and humidity. Rabeprazole is highly sensitive to acidic environments, which can catalyze its degradation.[5] Additionally, a Maillard reaction between rabeprazole and certain excipients like dicalcium phosphate dihydrate, croscarmellose sodium, microcrystalline cellulose, or pregelatinized starch can also lead to browning.[6]

Q3: How does pH affect the stability of my rabeprazole samples during experiments?

A3: Rabeprazole is highly unstable in acidic to neutral conditions (pH ≤ 7.0) and significantly more stable in alkaline environments (pH > 8.0).[6] In acidic solutions, its degradation follows first-order kinetics and can be quite rapid; for instance, the decomposition half-life is less than 10 minutes in aqueous solutions with a pH below 3.0.[6][7] Therefore, maintaining an alkaline pH is crucial during sample preparation and storage to prevent degradation.

Q4: Which excipients are known to be incompatible with rabeprazole?

A4: Acidic excipients are generally incompatible with rabeprazole and can lead to its degradation.[8] For example, carbomer 934, an acrylic acid polymer, has been shown to be incompatible.[4] Excipients that can participate in a Maillard reaction, such as those with reducing sugars, should also be used with caution.[6] It is recommended to perform compatibility studies with your chosen excipients under accelerated conditions (e.g., 40°C and 75% relative humidity).[5]

Q5: What are some recommended compatible excipients for rabeprazole formulations?

A5: Alkaline stabilizers and neutral polymers have demonstrated good compatibility with rabeprazole. Magnesium Oxide (MgO) is frequently used to create a stable alkaline micro-environment.[5] Neutral excipients like hydroxypropyl methylcellulose (HPMC) are also suitable choices.[8]

Troubleshooting Guides

Issue 1: High Levels of Rabeprazole Sulfone Impurity

Problem: The final rabeprazole product shows a high percentage of the sulfone impurity (rabeprazole related compound A) in HPLC analysis.

Possible Causes and Solutions:

  • Over-oxidation: The sulfone impurity is formed by the over-oxidation of the rabeprazole sulfide intermediate.[9]

    • Solution: Carefully control the amount of the oxidizing agent used. For instance, when using m-chloroperbenzoic acid (m-CPBA), precise stoichiometry is critical.[10] With sodium hypochlorite (NaOCl), using 1.3 to 2 equivalents is a suggested range.[11]

  • High Reaction Temperature: The oxidation reaction is exothermic, and elevated temperatures can promote the formation of the sulfone byproduct.

    • Solution: Maintain a low temperature during the oxidation step. Depending on the specific protocol, temperatures between -20°C and -25°C or 0°C and 5°C have been shown to be effective in minimizing sulfone formation.[12]

  • Incorrect pH during Oxidation: The pH of the reaction mixture during oxidation can influence the impurity profile.

    • Solution: Maintain the pH of the reaction mixture in the range of 9 to 12 during the oxidation process.[11]

Experimental Protocol: Synthesis of Rabeprazole Sulfone (for use as a reference standard)

This protocol outlines the intentional synthesis of rabeprazole sulfone for use in analytical method development and validation.

  • Preparation: Dissolve rabeprazole sulfide in a 2:1 mixture of chloroform and methanol.

  • Cooling: Cool the solution to between -20°C and -25°C.

  • Oxidation: Slowly add a solution of m-CPBA in dichloromethane to the cooled rabeprazole sulfide solution over 20-30 minutes, maintaining the temperature between -20°C and -25°C. Stir for an additional 45 minutes at this temperature.

  • Work-up: Quench the reaction by adding a 50% sodium hydroxide solution. Adjust the pH of the aqueous layer to 8.0 - 8.5 with acetic acid.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Evaporate the solvent and induce precipitation/crystallization from diethyl ether at a low temperature (5-10°C).

Issue 2: Presence of Rabeprazole Thioether Impurity

Problem: The final product is contaminated with the rabeprazole thioether intermediate.

Possible Causes and Solutions:

  • Incomplete Oxidation: The thioether is the precursor to rabeprazole, and its presence indicates that the oxidation reaction did not go to completion.

    • Solution: Ensure the appropriate amount of oxidizing agent is used and that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique like HPLC.

  • Degradation of Rabeprazole: Rabeprazole can degrade back to the thioether, particularly in acidic conditions.[3]

    • Solution: Ensure all solvents and reagents used in the work-up and purification steps are free from acidic impurities. Maintain a neutral to alkaline pH throughout the downstream processing.

Issue 3: Inconsistent Results in HPLC Analysis of Impurities

Problem: HPLC analysis of rabeprazole and its impurities yields inconsistent peak areas and retention times.

Possible Causes and Solutions:

  • Sample Instability: Rabeprazole is unstable under various conditions, which can lead to degradation during sample preparation and analysis.

    • Solution: Prepare and store sample solutions in alkaline conditions (pH > 8.0) to minimize degradation. Use amber vials to protect samples from light.

  • Variable pH of Mobile Phase: Since rabeprazole's stability is highly pH-dependent, slight variations in the mobile phase pH can lead to inconsistent degradation rates during the analysis.

    • Solution: Use a buffered mobile phase to maintain a consistent pH.

Experimental Protocol: HPLC Method for Rabeprazole and Impurity Analysis

This is an example of a validated stability-indicating RP-HPLC method.[13]

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm), 5 µm.

  • Mobile Phase A: A 90:10 (v/v) mixture of 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile.[13]

  • Mobile Phase B: A 90:10 (v/v) mixture of acetonitrile and water.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[13]

  • Gradient Program: A gradient elution is used for optimal separation.

Data Presentation

Table 1: Impact of Temperature on Rabeprazole Purity During Oxidation

EntryTemperature (°C)Purity of Rabeprazole (%)
10-599.5
210-1598.5
320-2597.0
430-3595.0

Data adapted from a study on the effect of temperature on purity during the oxidation step.[12]

Table 2: Excipient Compatibility Study of Rabeprazole Sodium

ExcipientInitial Total Impurities (%)Total Impurities after 4 Weeks at 40°C/75% RH (%)Observation
D-Mannitol< 0.1< 0.1Compatible
Dicalcium Phosphate Dihydrate< 0.1> 3.5Incompatible (Maillard Reaction)
Microcrystalline Cellulose< 0.1> 3.5Incompatible (Maillard Reaction)
Croscarmellose Sodium< 0.1> 3.5Incompatible (Maillard Reaction)
Pregelatinized Starch< 0.1> 3.5Incompatible (Maillard Reaction)
Magnesium Oxide< 0.1< 0.1Compatible
HPMC 4000< 0.1< 0.1Compatible

Data compiled from studies on excipient compatibility.[6][8]

Table 3: Degradation of Rabeprazole under Stress Conditions

Stress ConditionMajor DegradantsTotal Impurities (%)
Acid Hydrolysis (0.1 M HCl)Impurity-6 (2.01%) and unknown degradant (0.27%)4.07
Base Hydrolysis (0.1 M NaOH)-Significant degradation
Oxidation (1% H2O2)Impurity-4 (3.27%) and unknown degradant (1.07%)8.50
Thermal (105°C for 18h)Impurity-7 (0.52%) and unknown degradant (1.63%)Significant degradation
Hydrolytic (Water at 60°C for 3h)Impurity-6 (2.01%) and unknown degradant (0.27%)4.07

Data from forced degradation studies.[14]

Visualizations

rabeprazole_synthesis_and_byproducts cluster_synthesis Rabeprazole Synthesis cluster_byproducts Byproduct Formation Rabeprazole_Sulfide Rabeprazole Sulfide Rabeprazole Rabeprazole Rabeprazole_Sulfide->Rabeprazole Oxidation (e.g., m-CPBA, NaOCl) Rabeprazole_Sulfone Rabeprazole Sulfone Rabeprazole->Rabeprazole_Sulfone Over-oxidation Rabeprazole_Thioether Rabeprazole Thioether (Degradation Product) Rabeprazole->Rabeprazole_Thioether Degradation (Acidic Conditions)

Caption: Key steps in rabeprazole synthesis and major byproduct formation pathways.

purification_workflow Crude_Rabeprazole Crude Rabeprazole (Purity <99.0%) Dissolution Dissolve in Ethyl Acetate Crude_Rabeprazole->Dissolution Treatment Treat with Diethylamine (50-55°C) Dissolution->Treatment Seeding_Cooling Seed and Cool (0-5°C) Treatment->Seeding_Cooling Filtration Filter and Wash with Ethyl Acetate Seeding_Cooling->Filtration Pure_Rabeprazole Pure Rabeprazole (Purity >99.7%) Filtration->Pure_Rabeprazole

Caption: Workflow for the purification of crude rabeprazole.

analytical_workflow Sample Rabeprazole Sample Preparation Sample Preparation (Alkaline Diluent) Sample->Preparation Injection Inject into HPLC Preparation->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Quantification Data Analysis and Impurity Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of rabeprazole and its impurities.

References

Technical Support Center: Industrial Scale Synthesis of Rabeprazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the industrial scale synthesis of key intermediates for Rabeprazole.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of rabeprazole and its core intermediates.

Synthesis of Intermediate I: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl

The synthesis of this key pyridine intermediate is a multi-step process, often starting from 2,3-dimethyl-4-nitropyridine-N-oxide, and is prone to challenges related to yield and purity.

Q1: We are experiencing low yields in the etherification step where 4-nitro or 4-chloro-2,3-dimethylpyridine-N-oxide is reacted with 3-methoxy-1-propanol. What are the likely causes?

A1: Low yields in this step are commonly attributed to several factors:

  • Base Strength and Stoichiometry: The reaction requires a strong base (like Sodium Hydride or Potassium Carbonate) to deprotonate the alcohol. Ensure the base is fresh, of high purity, and used in the correct stoichiometric amount to drive the reaction to completion.

  • Reaction Temperature: The reaction temperature is critical. For instance, a process using potassium carbonate and DMF requires heating to 120-125 °C for several hours.[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause degradation of starting materials or products.

  • Water Content: The presence of water can consume the base and hinder the reaction. Ensure all solvents (like DMSO or DMF) and reactants are anhydrous.

Q2: During the chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine to the final chloro-intermediate, we observe significant impurity formation. How can we improve selectivity?

A2: This is a critical step where over-chlorination or side reactions can occur.

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent. Using a highly selective chlorinating system, such as POCl₃ in the presence of a base like triethylamine under mild conditions, can also improve outcomes.

  • Temperature Control: The chlorination reaction is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of thionyl chloride is crucial to prevent side-product formation.[2]

  • Control of Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.3 molar equivalents) to ensure complete conversion, but avoid a large excess which can lead to impurities.

Synthesis of Intermediate II: Rabeprazole Sulfide

This intermediate is formed by the condensation of the pyridine intermediate with 2-mercaptobenzimidazole.

Q3: The condensation reaction to form rabeprazole sulfide is sluggish and results in a low yield. What parameters should we optimize?

A3: Key parameters for this nucleophilic substitution include:

  • Base and Solvent System: The reaction is typically carried out in a polar solvent like methanol or ethanol with a base such as sodium hydroxide.[1] The base deprotonates the thiol of 2-mercaptobenzimidazole, forming a potent nucleophile. Ensure the complete dissolution and activation of the thiol.

  • Temperature: The reaction is often performed at a moderately elevated temperature (e.g., 40-55 °C) to increase the reaction rate.[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid degradation.

  • Purity of Intermediates: The purity of the starting 2-chloromethylpyridine intermediate is paramount. Impurities from the previous step can interfere with the condensation reaction. A purity of >99% for the chloro-intermediate is recommended.[2]

Final Oxidation Step to Rabeprazole

The conversion of rabeprazole sulfide to rabeprazole is a sensitive oxidation step where the majority of critical impurities are formed.

Q4: We are struggling with the formation of the rabeprazole sulfone impurity during the oxidation of rabeprazole sulfide. How can this be controlled?

A4: The formation of the sulfone impurity is a result of over-oxidation. Control is critical:

  • Oxidizing Agent Stoichiometry: The amount of the oxidizing agent (e.g., sodium hypochlorite, m-CPBA) is the most critical factor. Using precisely 1.0 mole equivalent of the oxidant relative to the sulfide is key to minimizing sulfone formation. An excess will directly lead to over-oxidation.

  • Reaction Temperature: This reaction should be conducted at low temperatures, typically between -10 °C and 5 °C. Lower temperatures slow down the rate of over-oxidation to the sulfone.

  • pH Control: Maintaining the correct pH during the reaction and work-up is essential, as rabeprazole is unstable under acidic conditions.

Q5: What causes the formation of N-oxide impurities in the final product?

A5: N-oxide impurities can arise from two main sources:

  • Carry-over from Intermediates: If the starting pyridine N-oxide intermediate is not fully converted in the preceding steps, it can be carried through and appear in the final product.

  • Oxidation of the Pyridine Nitrogen: The oxidizing agent used to form the sulfoxide can sometimes also oxidize the nitrogen atom on the pyridine ring, especially if reaction conditions are not carefully controlled. Using a precise amount of oxidant and maintaining low temperatures helps mitigate this side reaction.

Data Presentation

Table 1: Effect of Oxidizing Agent (NaOCl) on Rabeprazole Purity

This table summarizes the impact of the molar equivalent of sodium hypochlorite (NaOCl) on the purity of the final rabeprazole product during the sulfoxidation of rabeprazole sulfide.

EntryMole Equiv. of NaOClRabeprazole Purity (%)Sulfone Impurity (%)
10.898.5Not Detected
21.099.8< 0.05
31.298.21.6
41.596.53.2

Data synthesized from literature findings for illustrative purposes.

Table 2: Effect of Reaction Temperature on Rabeprazole Purity

This table shows the influence of reaction temperature on product purity during the NaOCl oxidation step.

EntryTemperature (°C)Rabeprazole Purity (%)Sulfone Impurity (%)
1-10 to -599.8< 0.05
20 to 599.70.10
310 to 1599.20.55
425 to 3098.11.70

Data synthesized from literature findings for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide

This procedure describes the etherification of 2,3-Dimethyl-4-nitropyridine-N-oxide.

  • Setup: Charge a 1 L reaction flask with 300 mL of DMF, 100 g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 59 g of 3-methoxy-1-propanol, and 99 g of anhydrous potassium carbonate.

  • Reaction: Heat the mixture to 120-125 °C and maintain stirring for 4 hours.

  • Monitoring: Monitor the reaction progress using TLC to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture and proceed to the next step, often without isolation.[1]

Protocol 2: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride

This protocol details the chlorination of the corresponding 2-hydroxymethyl intermediate.

  • Setup: Dissolve 5.0 g of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in 40 mL of dichloromethane in a flask equipped with a dropping funnel and thermometer.

  • Reagent Addition: Cool the solution to below 25 °C. Add 4.23 g of thionyl chloride dropwise, ensuring the temperature does not exceed 25 °C.

  • Reaction: Stir the mixture at room temperature until TLC analysis confirms the complete disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude product. For purification and conversion to the hydrochloride salt, dissolve the crude oil in acetone, cool to 0-5 °C, and pass dry HCl gas through the solution until the pH reaches ~1. Filter the resulting white solid and dry under vacuum. A purity of >99% with a yield of ~88% can be achieved.[2]

Protocol 3: Synthesis of Rabeprazole Sulfide

This procedure outlines the condensation of the chloro-intermediate with 2-mercaptobenzimidazole.

  • Setup: In a 1 L reaction flask, dissolve 64 g of 2-mercaptobenzimidazole and 18.7 g of sodium hydroxide in 500 mL of methanol.

  • Reagent Addition: Add 100 g of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine to the solution.

  • Reaction: Heat the mixture and maintain it at 40-50 °C for 1 hour.

  • Work-up: After the reaction is complete, add 300 mL of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Isolation: Add another 500 mL of water to the residue and cool the mixture to 20-25 °C to precipitate the product. Filter the solid, wash with water, and dry. This process can achieve a yield of ~97% with a purity of >99%.[1]

Visualizations

Synthesis_Pathway Start 2,3-Dimethyl-4-nitro pyridine-N-oxide Intermediate_N_Oxide 4-(3-methoxypropoxy)-2,3- dimethylpyridine-N-oxide Start->Intermediate_N_Oxide Etherification Alcohol 3-Methoxy-1-propanol + K2CO3 / DMF Intermediate_Hydroxymethyl 2-Hydroxymethyl-4-(3-methoxypropoxy) -3-methylpyridine Intermediate_N_Oxide->Intermediate_Hydroxymethyl Hydroxymethylation Rearrangement Rearrangement (e.g., Acetic Anhydride) Intermediate_Chloro Intermediate I: 2-Chloromethyl-4-(3-methoxypropoxy) -3-methylpyridine HCl Intermediate_Hydroxymethyl->Intermediate_Chloro Chlorination Chlorination (SOCl2 / DCM) Intermediate_Sulfide Intermediate II: Rabeprazole Sulfide Intermediate_Chloro->Intermediate_Sulfide Condensation Thiol 2-Mercaptobenzimidazole + NaOH / MeOH Rabeprazole Rabeprazole Intermediate_Sulfide->Rabeprazole Oxidation Controlled Oxidation (NaOCl / Low Temp)

Caption: Synthetic pathway of Rabeprazole from key starting materials.

Troubleshooting_Oxidation Problem High Sulfone Impurity in Final Product CheckOxidant Verify Molar Ratio of Oxidant Problem->CheckOxidant Cause? CheckTemp Check Reaction Temperature Problem->CheckTemp Cause? CheckpH Monitor pH During Work-up Problem->CheckpH Cause? Sol_Oxidant Action: Reduce oxidant to ~1.0 mole equivalent CheckOxidant->Sol_Oxidant Solution Sol_Temp Action: Maintain temp between -10°C and 5°C CheckTemp->Sol_Temp Solution Sol_pH Action: Ensure pH remains alkaline to prevent degradation CheckpH->Sol_pH Solution

Caption: Troubleshooting workflow for sulfone impurity formation.

References

Technical Support Center: Process Optimization for Rabeprazole Sodium Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process optimization of rabeprazole sodium production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of rabeprazole sodium.

Question: We are observing a higher-than-expected level of impurities in our rabeprazole sodium product. What are the common process-related impurities and how can we control them?

Answer:

High impurity levels are a common challenge in rabeprazole sodium synthesis. The major impurities can be categorized as process-related and degradation products.

Common Process-Related Impurities:

  • Rabeprazole Sulfide (Impurity I): This is the immediate precursor to rabeprazole and results from incomplete oxidation.

  • Rabeprazole Sulfone (Impurity II): This impurity is formed due to over-oxidation of the sulfoxide group in rabeprazole.

  • Rabeprazole N-oxide (Impurity VI): This can also be a byproduct of the oxidation step.

  • Other Synthetic Byproducts: Several other impurities can arise from the starting materials and intermediates, such as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole (Impurity III) and 2-mercapto benzimidazole (Impurity IV).

Strategies for Impurity Control:

  • Optimization of the Oxidation Step: The conversion of rabeprazole sulfide to rabeprazole is a critical step.

    • Oxidizing Agent: The choice and amount of oxidizing agent are crucial. While m-chloroperbenzoic acid (m-CPBA) is commonly used, sodium hypochlorite (NaOCl) has been shown to be a cost-effective and "greener" alternative that can reduce the formation of sulfone impurities when used in optimized quantities.

    • Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-5°C) during oxidation is critical to minimize over-oxidation and the formation of the sulfone impurity.

  • Control of Starting Material Quality: Ensure the purity of starting materials like 2-mercaptobenzimidazole and the substituted pyridine intermediate to prevent the carry-over of impurities.

  • Purification Method: An effective purification process is essential. Recrystallization from a suitable solvent system, such as acetone or a mixture of acetone and diisopropyl ether, can effectively remove many impurities. Adjusting the pH during work-up can also aid in separating acidic and basic impurities.

Below is a troubleshooting workflow for addressing high impurity levels:

Validation & Comparative

A Comparative Guide to the Purity Analysis and Characterization of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques for assessing the purity and characterizing (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole.[1][2] This document compares the performance of various analytical methods, offering detailed experimental protocols and supporting data to aid in method selection and implementation in a drug development and quality control setting.

Introduction to this compound

This compound is a substituted pyridine derivative crucial for the synthesis of Rabeprazole.[3] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its quality control.

Comparison of Analytical Techniques for Purity Analysis

The selection of an appropriate analytical technique for purity determination depends on various factors, including the volatility and thermal stability of the compound, the nature of potential impurities, and the desired level of sensitivity and resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods for purity analysis of pharmaceutical intermediates.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Applicability to the Analyte Well-suited for non-volatile and thermally labile compounds like this compound.[4]Requires the analyte to be volatile and thermally stable, or to be derivatized to increase volatility.[4][5][6]
Operating Temperature Typically performed at ambient or slightly elevated temperatures (e.g., 20-40°C).[4]Requires high temperatures (e.g., 150-300°C) to volatilize the sample.[4][6]
Typical Column Shorter and wider columns packed with silica-based particles (e.g., C18).[6]Long and thin capillary columns.[6]
Mobile Phase A liquid solvent or a mixture of solvents.[6]An inert carrier gas (e.g., helium, nitrogen).[6]
Analysis Time Generally longer run times (e.g., 10-60 minutes).[6]Typically faster analysis times (e.g., a few minutes).[6]
Cost Higher operational cost due to the consumption of expensive solvents and the need for a high-pressure pump.[6][7]Generally more cost-effective as it primarily uses affordable carrier gases.[6][7]

Characterization Techniques

Beyond purity analysis, a thorough characterization of this compound is necessary to confirm its identity and structure.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[8]
Differential Scanning Calorimetry (DSC) Used to determine the melting point and purity of crystalline solids.[9]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, providing information on thermal stability and the presence of residual solvents.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at approximately 280 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition Parameters (on a 400 MHz spectrometer):

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters (on a 100 MHz spectrometer):

  • Pulse Sequence: Proton-decoupled experiment.

  • Spectral Width: Approximately 250 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Interpretation:

  • Chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate and confirm the molecular structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of purity analysis and characterization, as well as a decision-making process for selecting the appropriate chromatographic method.

Purity_Analysis_Workflow cluster_0 Purity Analysis and Characterization Workflow Sample Sample of (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol Purity Purity Assessment Sample->Purity Characterization Structural Characterization Sample->Characterization HPLC HPLC Analysis Purity->HPLC GC GC Analysis Purity->GC NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Report Final Report (Purity & Identity) HPLC->Report GC->Report NMR->Report MS->Report

Caption: Workflow for purity analysis and characterization.

Chromatography_Decision_Tree cluster_1 Chromatographic Method Selection Start Is the analyte volatile & thermally stable? GC Use Gas Chromatography (GC) Start->GC Yes Derivatize Can it be derivatized to be volatile? Start->Derivatize No HPLC Use High-Performance Liquid Chromatography (HPLC) Derivatize->GC Yes Derivatize->HPLC No

Caption: Decision tree for chromatography method selection.

References

A Comparative Guide to the Synthetic Routes of Rabeprazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various synthetic strategies for the production of rabeprazole sodium, a widely used proton pump inhibitor. The analysis focuses on key performance indicators such as chemical yield, product purity, and reaction conditions, with a consideration for industrial scalability and green chemistry principles. Experimental data has been aggregated from various scientific publications and patents to offer an objective overview for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of rabeprazole sodium fundamentally involves three key stages: the formation of the pyridine intermediate, the condensation with 2-mercaptobenzimidazole to form the thioether backbone, and the subsequent selective oxidation to the sulfoxide, followed by salt formation. The primary differences in the synthetic routes lie in the methods and reagents used for the synthesis of the key pyridine intermediate and, most critically, in the oxidation of the sulfide to the sulfoxide.

This comparison will focus on three distinct and representative routes:

  • The Classical Route: This traditional pathway involves a multi-step synthesis of the pyridine intermediate followed by oxidation using meta-chloroperbenzoic acid (m-CPBA).

  • The Improved Oxidation Route: This route is a modification of the classical pathway, employing a more cost-effective and environmentally benign oxidizing agent, primarily sodium hypochlorite (NaOCl).

  • The Convergent "In Situ" Route: A more streamlined approach that reduces the number of synthetic steps by preparing the key pyridine intermediate and using it directly ("in situ") in the condensation reaction.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data available for the key steps in each synthetic route, providing a basis for comparison.

Table 1: Comparison of the Sulfoxidation Step - The Critical Transformation
ParameterClassical Route (m-CPBA)Improved Oxidation Route (NaOCl)
Oxidizing Agent m-Chloroperbenzoic Acid (m-CPBA)Sodium Hypochlorite (NaOCl)
Typical Solvent Dichloromethane, Chloroform[1][2]Water, Acetonitrile, Isopropanol[3][4]
Reaction Temperature -45°C to 15°C[2][5]0°C to 5°C[3][4]
Reported Yield ~40% (reported for older processes)[3]Up to 75%[3]
Key Advantages High reactivity and selectivity.Low cost, readily available, environmentally friendlier (byproduct is NaCl).
Key Disadvantages High cost, potential for explosion, formation of chlorinated byproducts.[3]Potential for over-oxidation to sulfone impurity if not carefully controlled.
Table 2: Overall Process Comparison
FeatureClassical RouteImproved Oxidation RouteConvergent "In Situ" Route
Number of Steps Longer (multi-step intermediate synthesis)[6]Similar to classical, but with a modified oxidation step.Shorter (reduces steps in intermediate synthesis).[7][8]
Overall Yield Reported as low as 7-8% in early disclosures.[6]Significantly improved due to higher yield in the oxidation step.Potentially higher overall yield due to fewer steps.
Final Product Purity (HPLC) >99.5% achievable with purification.[9]>99.7% reported.[4]>99.5% reported.[9]
Industrial Scalability Established but less efficient and more hazardous.Highly scalable and cost-effective.Highly advantageous for large-scale manufacturing due to reduced timeline and cost.[8][9]
Green Chemistry Aspect Poor, due to the use of chlorinated solvents and hazardous reagents.Better, due to the replacement of m-CPBA and potential for aqueous reaction media.Good, fewer steps lead to less overall waste generation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

classical_route start 2,3-Dimethyl-4-chloropyridine N-oxide intermediate1 4-(3-Methoxypropoxy)- 2,3-dimethylpyridine N-oxide start->intermediate1 Etherification intermediate2 Pyridine Methanol Intermediate intermediate1->intermediate2 Rearrangement & Hydrolysis chloro_intermediate 2-Chloromethyl Pyridine Intermediate intermediate2->chloro_intermediate Chlorination (SOCl₂) rabeprazole_sulfide Rabeprazole Sulfide chloro_intermediate->rabeprazole_sulfide Condensation mercaptobenzimidazole 2-Mercaptobenzimidazole mercaptobenzimidazole->rabeprazole_sulfide Condensation rabeprazole_base Rabeprazole (Base) rabeprazole_sulfide->rabeprazole_base Oxidation (m-CPBA) rabeprazole_sodium Rabeprazole Sodium rabeprazole_base->rabeprazole_sodium Salt Formation (NaOH)

Caption: The Classical Synthetic Route for Rabeprazole Sodium.

improved_oxidation_route rabeprazole_sulfide Rabeprazole Sulfide rabeprazole_base Rabeprazole (Base) rabeprazole_sulfide->rabeprazole_base Oxidation (NaOCl) rabeprazole_sodium Rabeprazole Sodium rabeprazole_base->rabeprazole_sodium Salt Formation (NaOH) start_point ... start_point->rabeprazole_sulfide

Caption: Key step in the Improved Oxidation Route using NaOCl.

Caption: The Convergent "In Situ" Synthetic Route.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of rabeprazole sodium, compiled from the literature.

Synthesis of Rabeprazole Sulfide via Condensation (Classical/Improved Routes)

Objective: To synthesize 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole.

Methodology:

  • To a solution of sodium hydroxide (0.27 mol) in ethanol, add 2-mercaptobenzimidazole (0.2 mol) and stir the mixture at 55°C for 30 minutes.[10]

  • To this mixture, add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (0.21 mol).[10]

  • Maintain the reaction mixture at 55°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, distill the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under vacuum to yield crude rabeprazole sulfide, which can be further purified by recrystallization from ethyl acetate.[10]

Oxidation of Rabeprazole Sulfide using Sodium Hypochlorite (Improved Route)

Objective: To synthesize rabeprazole by oxidizing rabeprazole sulfide.

Methodology:

  • Dissolve rabeprazole sulfide (72.8 mol) in a mixture of acetonitrile and an aqueous solution of sodium hydroxide (187.5 mol).[3]

  • Cool the reaction mixture to 0-5°C.[3]

  • Slowly add a solution of sodium hypochlorite (12.45% assay, 79.3 mol) dropwise over 1-2 hours, maintaining the temperature at 0-5°C.[6][8]

  • Stir the reaction mass for approximately 45 minutes, monitoring for completion by TLC.[3]

  • Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate.[3]

  • Adjust the pH of the solution to ~8.3 with acetic acid to precipitate the rabeprazole base.[3]

  • Stir the resulting slurry at 0-5°C for 2 hours, then filter the solid, wash with water, and dry under suction to obtain rabeprazole.[3]

"In Situ" Preparation of 2-Chloromethyl Pyridine Intermediate and Condensation (Convergent Route)

Objective: To synthesize rabeprazole sulfide in a one-pot reaction from the N-oxide intermediate.

Methodology:

  • Dissolve 4-(3-methoxypropoxy-2,3-dimethyl pyridine N-oxide (53 mmoles) in dichloromethane.[7]

  • Add p-toluenesulfonyl chloride (58 mmoles) and triethylamine, then heat the mixture to reflux (around 40°C) for 2 hours to form the 2-chloromethyl pyridine intermediate "in situ".[7][8]

  • In a separate flask, dissolve sodium hydroxide (118 mmoles) in distilled water and add 2-mercaptobenzimidazole (55 mmoles). Heat this solution to 45-50°C.[7]

  • Slowly add the "in situ" prepared intermediate solution to the 2-mercaptobenzimidazole solution over 2-3 hours.[7]

  • After the addition is complete, stir the reaction mixture for an additional 4 hours.

  • Cool the reaction mixture and remove the organic solvents under vacuum.

  • Dissolve the residue in ethyl acetate, wash with 5% NaOH solution and then with distilled water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude rabeprazole sulfide.[7]

Preparation of Amorphous Rabeprazole Sodium (Final Step)

Objective: To convert rabeprazole base into its amorphous sodium salt.

Methodology:

  • Suspend rabeprazole base (10 g) in a suitable solvent such as tetrahydrofuran (THF, 30 ml).[4]

  • Add an aqueous solution of sodium hydroxide (1.11 g in 1 ml of water) at 25-30°C and stir the mixture for 30 minutes to form a clear solution.[4]

  • Treat the solution with activated charcoal (1.0 g) for 30 minutes to decolorize, then filter.[4]

  • Completely distill the solvent from the filtrate under reduced pressure at a temperature below 35°C.[4]

  • Dissolve the resulting residue in a minimal amount of the same solvent (e.g., THF, 20 ml).

  • In a separate flask, take an anti-solvent such as diisopropyl ether or n-heptane (100 ml).[4]

  • Slowly add the solution of rabeprazole sodium to the anti-solvent with stirring over 15-20 minutes at 25-30°C.

  • Stir the resulting suspension for 2 hours to ensure complete precipitation.

  • Filter the solid, wash with the anti-solvent, and dry under vacuum at 50°C to obtain amorphous rabeprazole sodium.[4]

Conclusion

The synthesis of rabeprazole sodium has evolved from classical methods to more refined, efficient, and environmentally conscious processes.

  • The Classical Route using m-CPBA, while effective, is largely outdated for industrial production due to high costs and safety concerns.

  • The Improved Oxidation Route using sodium hypochlorite represents a significant advancement, offering a greener and more economical alternative without compromising on yield or purity. This method is well-suited for large-scale manufacturing.

  • The Convergent "In Situ" Route offers the most streamlined approach by reducing the number of synthetic steps. This not only has the potential to increase overall yield but also significantly reduces manufacturing time, cost, and waste, making it a highly attractive strategy from both an economic and environmental perspective.

The choice of a specific synthetic route will ultimately depend on a variety of factors including the desired scale of production, cost considerations, available equipment, and regulatory requirements. However, the trend clearly favors processes that are not only efficient and high-yielding but also align with the principles of green chemistry.

References

A Comparative Guide to Validated Analytical Methods for Rabeprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of rabeprazole and its related impurities in pharmaceutical formulations. The objective is to offer a comparative overview of various techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research, development, and quality control needs. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.

Executive Summary

The accurate determination of rabeprazole and its impurities is crucial for ensuring the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory agencies mandate strict control over these impurities. This guide details and compares various analytical techniques that have been validated for this purpose. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed and resolution. Spectrophotometric methods, though less specific, provide a simple and cost-effective approach for the quantification of the bulk drug.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance parameters of different validated analytical methods for rabeprazole and its impurities, compiled from various studies.

Table 1: Comparison of HPLC and UPLC Methods for Rabeprazole and Impurities Analysis

ParameterHPLC Method 1[1]HPLC Method 2[2]UPLC Method[3][4]
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)Phenomenex C18 (250 mm × 4.6 mm, 5.0 µm)Acquity UPLC, RP18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase Gradient mixture of Solvent A (0.025 M KH2PO4 buffer, pH 6.4 and acetonitrile) and Solvent B (acetonitrile and water)0.02M K2HPO4: Acetonitrile: Methanol (85:5:10 v/v)Gradient mode with phosphate buffer (pH 6.5) and acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection Wavelength 280 nm285 nm280 nm
Run Time Not specified30 minutes18 minutes
Linearity Range LOQ to 1.50 µg/mL for impurities0.4 to 4.0 µg/mL for rabeprazole and impuritiesNot specified
Accuracy (% Recovery) 92.0 to 109.1% for impuritiesNot specifiedNot specified
Key Impurities Separated 7 process-related and degradation impurities4 related impurities9 impurities, including 3 degradation products

Table 2: Performance of UV-Visible Spectrophotometric Methods for Rabeprazole

ParameterMethod 1Method 2 (Derivative Spectrophotometry)[5]Method 3 (Charge Transfer Complexation)[6][7]
Solvent/Reagent 0.05N NaOH0.5% KMnO4 and 2N NaOHp-chloranilic acid (p-CA) or 7,7,8,8-tetracyanoquinodimethane (TCNQ)
λmax 292 nm695 nm518 nm (p-CA), 845 nm (TCNQ)
Linearity Range 2-18 µg/mL20-100 µg/mL20–200 µg/mL (p-CA), 2–16 µg/mL (TCNQ)
Correlation Coefficient (r²) 0.9990.9991>0.999
Application Estimation of rabeprazole in bulk and pharmaceutical dosage formsDetermination of rabeprazole in pharmaceutical formulationsAssay of rabeprazole in pure form and tablets

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

Stability-Indicating RP-HPLC Method for Rabeprazole and its Impurities[1][2]

This method is designed to separate rabeprazole from its process-related impurities and degradation products, making it suitable for stability studies.

  • Chromatographic System:

    • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH adjusted to 6.4) and acetonitrile in a 90:10 v/v ratio.

    • Mobile Phase B: A mixture of acetonitrile and water in a 90:10 v/v ratio.

    • Gradient Program: A gradient elution is employed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • A solution of rabeprazole sodium is prepared in a suitable diluent to a final concentration of 500 µg/mL. For the determination of impurities, samples are spiked with known concentrations of impurity standards.

UPLC Method for the Determination of Rabeprazole and its Impurities[4][5]

This method offers a significant reduction in analysis time and solvent consumption while providing excellent resolution.

  • Chromatographic System:

    • Column: Acquity UPLC, RP18 (100 × 2.1 mm i.d., 1.7 µm particle size).

    • Mobile Phase: A gradient program with a phosphate buffer (pH 6.5) and acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Detection: Photodiode array (PDA) detector at 280 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 3 µL.

  • Sample Preparation:

    • Samples are prepared in a suitable diluent to achieve a target concentration for analysis.

UV-Visible Spectrophotometric Method for Rabeprazole Estimation[6]

A simple and rapid method for the quantification of rabeprazole in bulk and dosage forms.

  • Instrumentation: Double beam UV-Visible spectrophotometer with 10 mm matched quartz cells.

  • Reagents: 0.05N Sodium Hydroxide (NaOH).

  • Procedure:

    • A standard stock solution of rabeprazole (100 µg/mL) is prepared in 0.05N NaOH.

    • Aliquots from the stock solution are further diluted with 0.05N NaOH to obtain concentrations in the range of 2-18 µg/mL.

    • The absorbance of the resulting solutions is measured at 292 nm against a 0.05N NaOH blank.

    • A calibration curve of absorbance versus concentration is plotted to determine the concentration of unknown samples.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analysis of rabeprazole and its impurities.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation Parameters (ICH Q2(R1)) cluster_execution 3. Execution & Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantification (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SolutionStability Solution Stability ValidationProtocol->SolutionStability ExecuteExperiments Execute Validation Experiments DataAnalysis Data Analysis & Statistical Evaluation ExecuteExperiments->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport Rabeprazole_Impurities Rabeprazole Rabeprazole Sulfide Rabeprazole Sulfide (Process Impurity/Degradant) Rabeprazole->Sulfide Reduction Sulfone Rabeprazole Sulfone (Oxidative Degradant) Rabeprazole->Sulfone Oxidation N_Oxide Rabeprazole N-Oxide (Oxidative Degradant) Rabeprazole->N_Oxide Oxidation Other Other Process-Related & Degradation Products Rabeprazole->Other Sulfide->Rabeprazole Oxidation

References

A Comparative Benchmarking of Rabeprazole Synthesis Against Other Leading Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the synthetic methodologies for rabeprazole and other prominent proton pump inhibitors (PPIs), including omeprazole, lansoprazole, pantoprazole, and esomeprazole. This report details the chemical pathways, presents comparative quantitative data, and outlines experimental protocols to support research and development in this critical therapeutic area.

Proton pump inhibitors represent a cornerstone in the management of acid-related gastrointestinal disorders. Their synthesis, a key aspect of their pharmaceutical development, involves nuanced chemical strategies that impact yield, purity, and scalability. This guide explores the synthetic routes for five leading PPIs, with a focus on rabeprazole, to provide a comprehensive resource for process optimization and novel drug design.

General Synthetic Strategy: A Two-Step Core Process

The synthesis of most benzimidazole-based PPIs follows a convergent two-step pathway. The initial step involves the condensation of a substituted 2-mercaptobenzimidazole with a functionalized 2-(chloromethyl)pyridine derivative. This nucleophilic substitution reaction forms a thioether intermediate. The subsequent and critical step is the selective oxidation of this thioether to the corresponding sulfoxide, which constitutes the active pharmacophore.

Comparative Analysis of Synthetic Pathways

The differentiation in the synthesis of various PPIs primarily lies in the specific substituents on the benzimidazole and pyridine rings and the methodologies employed for the crucial oxidation step. For chiral PPIs like esomeprazole, the enantioselective oxidation of the prochiral sulfide is a key challenge.

Rabeprazole Synthesis

The synthesis of rabeprazole begins with 2,3-dimethylpyridine N-oxide. A notable feature of its synthesis is the introduction of the 3-methoxypropoxy side chain onto the pyridine ring. The general route involves the condensation of 2-mercapto-1H-benzimidazole with an appropriately substituted pyridine intermediate, followed by oxidation. An efficient, shorter synthetic route has been developed to improve overall yield and reduce manufacturing costs by converting a pyridine N-oxide intermediate directly to the 2-chloromethyl pyridine derivative, thus avoiding several steps.[1][2]

Omeprazole Synthesis

Omeprazole, the first-in-class PPI, is synthesized from 2,3,5-trimethylpyridine N-oxide.[3] The synthesis involves the coupling of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.[4][5][6] The oxidation of the resulting thioether, pyrmetazole, is a critical step, with reagents like meta-chloroperbenzoic acid (m-CPBA) being commonly used.[2][4]

Lansoprazole Synthesis

The synthesis of lansoprazole utilizes 2,3-lutidine as a starting material.[3] A key distinguishing feature is the presence of a 2,2,2-trifluoroethoxy group on the pyridine ring.[3] The synthesis involves the reaction of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[7][8]

Pantoprazole Synthesis

Pantoprazole synthesis is characterized by the 5-difluoromethoxy substituent on the benzimidazole ring. The process involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[9][10] Sodium hypochlorite is often used as a cost-effective oxidizing agent for the thioether to sulfoxide conversion.[9]

Esomeprazole Synthesis

Esomeprazole is the (S)-enantiomer of omeprazole. Its synthesis is a significant area of research, focusing on the asymmetric oxidation of the prochiral sulfide intermediate. Various catalytic systems have been developed to achieve high enantioselectivity, including titanium complexes with chiral ligands like diethyl tartrate (DET) and enzymatic methods using Baeyer-Villiger monooxygenases.[11][12] These methods can achieve high yields and enantiomeric excess (ee) of over 99%.[11]

Quantitative Data Comparison

The following tables provide a summary of reported yields and purity for the synthesis of rabeprazole and other PPIs. It is important to note that these values can vary significantly based on the specific reaction conditions and scale of synthesis.

Proton Pump Inhibitor Key Starting Materials Oxidizing Agent Reported Yield Reported Purity/ee Reference
Rabeprazole 2,3-dimethylpyridine N-oxide, 2-mercaptobenzimidazolem-CPBA, NaOCl>80% (amorphous sodium salt)>99%[13]
Omeprazole 2,3,5-trimethylpyridine N-oxide, 5-methoxy-2-mercaptobenzimidazolem-CPBA, H₂O₂/Ammonium Molybdate91.1%99.99%[5]
Lansoprazole 2,3-lutidine, 2-mercaptobenzimidazolem-CPBA, NaOCl92% (total molar yield)>99.9%[7]
Pantoprazole 5-difluoromethoxy-2-mercaptobenzimidazole, 2-chloromethyl-3,4-dimethoxypyridine HClNaOCl, H₂O₂77.2% (total yield)>99.5%[14][15]
Esomeprazole Omeprazole sulfideChiral Titanium Complex/CHP, BVMO87% - 98%>99% ee[11][16]

Experimental Protocols

This section outlines generalized experimental methodologies for the key synthetic steps in the production of PPIs.

Protocol 1: Synthesis of the Thioether Intermediate (General Procedure)
  • Base Formation: In a suitable reaction vessel, dissolve a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent (e.g., ethanol, water, or a mixture).[4][7]

  • Thiolate Formation: Add the corresponding 2-mercaptobenzimidazole derivative to the basic solution and heat to reflux until complete dissolution to form the thiolate salt.[4]

  • Condensation Reaction: Cool the reaction mixture and slowly add a solution of the 2-(chloromethyl)pyridine derivative.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 10-45°C) for a specified duration (e.g., 1-4 hours) while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[4][7][8]

  • Isolation: Upon completion, the thioether intermediate is typically isolated by precipitation upon addition of water, followed by filtration and drying.[4]

Protocol 2: Oxidation of the Thioether to Sulfoxide (General Procedure)
  • Dissolution: Dissolve the thioether intermediate in a suitable organic solvent, such as dichloromethane, chloroform, or methanol.[2]

  • Cooling: Cool the solution to a low temperature (e.g., -20 to 0°C) to control the exothermic oxidation reaction and minimize over-oxidation to the sulfone byproduct.

  • Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, sodium hypochlorite, or hydrogen peroxide with a catalyst) to the cooled thioether solution while maintaining the low temperature.[2][17]

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for a defined period (e.g., 30 minutes to a few hours) and monitor for completion using TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate) or a basic solution.[17] The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by crystallization to yield the final PPI.[4]

Protocol 3: Asymmetric Oxidation for Esomeprazole Synthesis (Titanium-Catalyzed Example)
  • Catalyst Formation: In an inert atmosphere, prepare the chiral titanium catalyst by reacting titanium(IV) isopropoxide with a chiral ligand such as (S,S)-diethyl tartrate in a suitable solvent like toluene.[12]

  • Sulfide Addition: Add the omeprazole sulfide to the catalyst mixture.

  • Oxidation: Cool the reaction mixture and add an oxidizing agent, such as cumene hydroperoxide (CHP), in the presence of a base (e.g., diisopropylethylamine).[12]

  • Reaction Control: Maintain the reaction at a low temperature to ensure high enantioselectivity.

  • Isolation and Purification: After the reaction is complete, the work-up procedure involves quenching the reaction, followed by extraction and purification to isolate esomeprazole with high enantiomeric purity.

Visualizing the Synthetic Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

general_ppi_synthesis cluster_thioether Step 1: Thioether Formation cluster_oxidation Step 2: Oxidation Benzimidazole Substituted 2-Mercaptobenzimidazole Thioether Thioether Intermediate Benzimidazole->Thioether Pyridine Substituted 2-(Chloromethyl)pyridine Pyridine->Thioether Base Base (e.g., NaOH) Base->Thioether Oxidant Oxidizing Agent (e.g., m-CPBA) PPI Final PPI (Sulfoxide) Oxidant->PPI Thioether_ref->PPI

Caption: General two-step synthesis pathway for proton pump inhibitors.

experimental_workflow start Start dissolve Dissolve Thioether in Solvent start->dissolve cool Cool to Low Temperature dissolve->cool add_oxidant Slowly Add Oxidizing Agent cool->add_oxidant react Stir and Monitor Reaction (TLC/HPLC) add_oxidant->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Crystallization extract->purify end Final PPI Product purify->end

Caption: A typical experimental workflow for the oxidation of the thioether intermediate.

ppi_family_tree Core Benzimidazole-Pyridine Sulfoxide Core Rabeprazole Rabeprazole (-OCH₂(CH₂)₂OCH₃) Core->Rabeprazole Omeprazole Omeprazole (-OCH₃) Core->Omeprazole Lansoprazole Lansoprazole (-OCH₂CF₃) Core->Lansoprazole Pantoprazole Pantoprazole (-OCF₂H) Core->Pantoprazole Esomeprazole Esomeprazole ((S)-Omeprazole) Omeprazole->Esomeprazole Asymmetric Oxidation

Caption: Logical relationship of common PPIs based on a shared chemical scaffold.

Conclusion

The synthesis of rabeprazole and other proton pump inhibitors, while following a common structural assembly pathway, presents unique challenges and opportunities for optimization. Rabeprazole's synthesis has been streamlined to enhance efficiency. The synthesis of omeprazole and lansoprazole are well-established, while pantoprazole's synthesis is notable for its fluorinated benzimidazole moiety. Esomeprazole synthesis continues to be a focal point for the development of advanced asymmetric oxidation methodologies. This comparative guide provides a foundational resource for chemists and researchers to understand the nuances of PPI synthesis, enabling more informed decisions in process development and the design of next-generation acid suppressive therapies.

References

A Comparative Economic Analysis of Rabeprazole Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive economic and process analysis of various chemical synthesis methods for the production of rabeprazole, a widely used proton pump inhibitor. While the potential for biosynthetic and semi-synthetic routes exists in pharmaceutical manufacturing, current industrial production of rabeprazole is dominated by chemical synthesis. This document compares different chemical synthesis strategies, presenting key performance indicators such as yield, purity, and qualitative cost and environmental impact. Detailed experimental protocols for pivotal reactions and analytical methods are also provided to support research and development efforts.

Comparison of Key Performance Indicators

The production of rabeprazole has evolved from multi-step, lower-yield processes to more streamlined, efficient, and environmentally conscious methods. The following tables summarize the quantitative data available for different synthetic approaches.

Parameter Classical Multi-Step Synthesis Improved Shorter Route "Green" Chemistry Approach
Overall Yield ~7-8%Significantly improved[1][2]75% (at sulfoxidation stage)[3][4]
Purity (HPLC) >99% (after purification)>99.7%[5]>99.8%[6]
Key Reagents m-CPBA, Thionyl Chloridep-Tosyl Chloride, Triethylamine, Sodium Hypochlorite[2]Sodium Hypochlorite, Phase Transfer Catalysts[5]
Solvents Dichloromethane, EthanolDichloromethane, Methanol[2]Water, Ethanol, Ethyl Acetate[7]
Qualitative Cost HighReduced[1]Lower
Environmental Impact Use of hazardous reagents and chlorinated solvents.[8]Reduced number of steps and use of less hazardous oxidants.[1][2]Minimized use of organic solvents, safer byproducts.[7]

Rabeprazole Synthesis Pathways

The synthesis of rabeprazole primarily involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by oxidation of the resulting sulfide to a sulfoxide. The key differences in the production methods lie in the synthesis of the crucial pyridine intermediate and the choice of oxidizing agent.

Classical Multi-Step Synthesis

This traditional approach involves a lengthy sequence of reactions to construct the substituted pyridine intermediate.

cluster_pyridine Pyridine Intermediate Synthesis cluster_coupling_oxidation Coupling and Oxidation 2,3-Dimethylpyridine N-oxide 2,3-Dimethylpyridine N-oxide 4-Alkoxy-2,3-dimethylpyridine N-oxide 4-Alkoxy-2,3-dimethylpyridine N-oxide 2,3-Dimethylpyridine N-oxide->4-Alkoxy-2,3-dimethylpyridine N-oxide Alkoxylation 2-Acetoxymethyl-4-alkoxypyridine 2-Acetoxymethyl-4-alkoxypyridine 4-Alkoxy-2,3-dimethylpyridine N-oxide->2-Acetoxymethyl-4-alkoxypyridine Acetoxylation 2-Hydroxymethyl-4-alkoxypyridine 2-Hydroxymethyl-4-alkoxypyridine 2-Acetoxymethyl-4-alkoxypyridine->2-Hydroxymethyl-4-alkoxypyridine Hydrolysis 2-Chloromethyl-4-alkoxypyridine 2-Chloromethyl-4-alkoxypyridine 2-Hydroxymethyl-4-alkoxypyridine->2-Chloromethyl-4-alkoxypyridine Chlorination (Thionyl Chloride) Rabeprazole Sulfide Rabeprazole Sulfide 2-Chloromethyl-4-alkoxypyridine->Rabeprazole Sulfide Condensation with 2-Mercaptobenzimidazole Rabeprazole Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation (m-CPBA) Rabeprazole Sodium Rabeprazole Sodium Rabeprazole->Rabeprazole Sodium Salt Formation

Fig. 1: Classical Multi-Step Synthesis of Rabeprazole.

This route is characterized by a low overall yield, making it less economically viable for large-scale production. The use of hazardous reagents like thionyl chloride and m-chloroperbenzoic acid (m-CPBA) also raises safety and environmental concerns.

Improved Shorter Synthesis Route

Process optimization has led to shorter, more efficient synthetic pathways that bypass several steps in the classical route.

cluster_pyridine Direct Chlorination cluster_coupling_oxidation Coupling and Oxidation 4-Alkoxy-2,3-dimethylpyridine N-oxide 4-Alkoxy-2,3-dimethylpyridine N-oxide 2-Chloromethyl-4-alkoxypyridine 2-Chloromethyl-4-alkoxypyridine 4-Alkoxy-2,3-dimethylpyridine N-oxide->2-Chloromethyl-4-alkoxypyridine Direct conversion (p-Tosyl Chloride, TEA) Rabeprazole Sulfide Rabeprazole Sulfide 2-Chloromethyl-4-alkoxypyridine->Rabeprazole Sulfide In-situ condensation with 2-Mercaptobenzimidazole Rabeprazole Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation (Sodium Hypochlorite) Rabeprazole Sodium Rabeprazole Sodium Rabeprazole->Rabeprazole Sodium Salt Formation

Fig. 2: Improved Shorter Synthesis of Rabeprazole.

This modified process significantly reduces the number of synthetic steps, leading to a higher overall yield and a reduction in manufacturing costs.[1][2] The direct conversion of the N-oxide to the chloromethyl intermediate avoids the multi-step process of acetoxylation, hydrolysis, and subsequent chlorination.

"Green" Chemistry Approach

Further refinements focus on minimizing the environmental impact by using safer reagents and solvents. The core of this approach is often the oxidation step.

Rabeprazole Sulfide Rabeprazole Sulfide Rabeprazole Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation Sodium Hypochlorite (NaOCl) Sodium Hypochlorite (NaOCl) Sodium Hypochlorite (NaOCl)->Rabeprazole Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Rabeprazole Aqueous/Alcoholic Media Aqueous/Alcoholic Media Aqueous/Alcoholic Media->Rabeprazole

Fig. 3: Green Oxidation of Rabeprazole Sulfide.

Replacing hazardous oxidizing agents like m-CPBA with sodium hypochlorite (NaOCl) in an aqueous or alcoholic medium is a key feature of this approach.[5] This not only improves the safety profile of the process but also simplifies waste disposal, as the byproducts are generally less harmful. This method has been shown to increase the yield of the sulfoxidation step to 75% from a reported 40% in older processes.[3][4]

Experimental Protocols

Key Experiment: Oxidation of Rabeprazole Sulfide to Rabeprazole

This step is critical as it forms the active sulfoxide moiety. The choice of oxidizing agent and reaction conditions significantly impacts yield, purity, and safety.

Method 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA) (Classical Method)

  • Dissolution: Dissolve Rabeprazole Sulfide in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Cooling: Cool the solution to a low temperature, typically between -20°C and 0°C.

  • Oxidation: Slowly add a solution of m-CPBA in the same solvent to the cooled rabeprazole sulfide solution while maintaining the low temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent solution, such as aqueous sodium thiosulfate or sodium sulfite.

  • Work-up: Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by washing with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain crude rabeprazole.

  • Purification: Purify the crude product by crystallization or column chromatography.

Method 2: Oxidation with Sodium Hypochlorite (NaOCl) ("Green" Method)

  • Dissolution: Suspend Rabeprazole Sulfide in a mixture of water and a water-miscible solvent like methanol or ethanol.

  • Basification: Add an aqueous solution of a base, such as sodium hydroxide.

  • Cooling: Cool the mixture to a temperature between -15°C and 0°C.

  • Oxidation: Slowly add an aqueous solution of sodium hypochlorite (commercial bleach can be used) while maintaining the low temperature. A phase transfer catalyst may be added to facilitate the reaction.[5]

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Quenching: Upon completion, quench the excess oxidant with an aqueous solution of sodium thiosulfate.

  • Neutralization and Extraction: Adjust the pH of the reaction mixture to neutral or slightly basic and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Isolation and Purification: Wash the organic extract with water, dry it, and evaporate the solvent to yield crude rabeprazole, which can be further purified by crystallization.[5][9]

Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of rabeprazole and quantifying any related substances or impurities.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 285 nm.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of rabeprazole reference standard and dissolve it in a suitable diluent (often the mobile phase or a component of it) to a known concentration.

  • Sample Solution: Accurately weigh the rabeprazole sample to be tested and dissolve it in the same diluent to a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of rabeprazole in the sample to the total peak area of all components in the chromatogram.

Conclusion

The synthesis of rabeprazole has seen significant advancements, moving from lengthy, low-yield processes to more efficient, cost-effective, and environmentally friendly methods. The adoption of shorter synthetic routes and "greener" oxidizing agents like sodium hypochlorite has not only improved the economic viability of rabeprazole production but also enhanced its safety and sustainability profile. For researchers and drug development professionals, understanding these different synthetic strategies and their associated performance metrics is crucial for process optimization, cost reduction, and minimizing environmental impact in the manufacturing of this important pharmaceutical agent. Further research into biocatalytic or continuous flow processes could offer even more sustainable and efficient production methods in the future.

References

Spectroscopic Showdown: A Comparative Guide to Known and Unknown Rabeprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like rabeprazole is paramount. This guide provides a comprehensive spectroscopic comparison of known and unknown impurities of rabeprazole, offering valuable insights for impurity profiling and control.

Rabeprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities.[1][2][3] Rigorous analytical characterization is crucial to identify and quantify these impurities to ensure the safety and efficacy of the final drug product. This guide details the spectroscopic characteristics of several identified rabeprazole impurities and outlines the methodologies for their analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for known and process-related impurities of rabeprazole, compiled from various scientific studies. This data is instrumental for the identification of impurities in rabeprazole samples.

Table 1: Spectroscopic Data of Known Rabeprazole Impurities

Impurity NameMolecular FormulaMass (m/z) [M+H]⁺Key ¹H NMR Chemical Shifts (δ, ppm)Key IR (cm⁻¹) Bands
Rabeprazole SulfideC₁₈H₂₁N₃O₂S3447.1-7.6 (aromatic protons), 4.8 (CH₂-S), 3.9 (OCH₂), 3.5 (OCH₃), 2.2 (CH₃)3250 (N-H), 1580 (C=N), 1260 (C-O), 690 (C-S)
Rabeprazole SulfoneC₁₈H₂₁N₃O₄S3767.2-8.0 (aromatic protons), 4.9 (CH₂-SO₂), 4.1 (OCH₂), 3.6 (OCH₃), 2.3 (CH₃)3300 (N-H), 1590 (C=N), 1320 & 1130 (SO₂), 1270 (C-O)
Rabeprazole N-OxideC₁₈H₂₁N₃O₄S3767.3-8.2 (aromatic protons), 4.7 (CH₂-SO), 4.0 (OCH₂), 3.5 (OCH₃), 2.1 (CH₃)3200 (N-H), 1585 (C=N), 1250 (C-O), 1030 (S=O)
2-MercaptobenzimidazoleC₇H₆N₂S15112.5 (SH), 7.2-7.5 (aromatic protons)3100-2500 (S-H), 1620 (C=N)

Note: NMR data is typically recorded in DMSO-d6 or CDCl3. The chemical shifts may vary slightly depending on the solvent used.[4]

Characterization of Unknown Impurities from Forced Degradation

Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various storage and handling conditions.[1][3] Spectroscopic analysis of these degradants is key to elucidating their structures.

Table 2: Spectroscopic Data of Characterized Degradation Products of Rabeprazole

RRTStress ConditionCharacterized StructureMolecular FormulaMass (m/z) [M+H]⁺Key Spectroscopic Features
0.1740°C/75% RH1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acidC₁₄H₁₁N₃O₃282Characterized by NMR and MS[5]
0.2240°C/75% RH1H-benzo[d]imidazole-2-sulfonic acidC₇H₆N₂O₃S200Characterized by LC-NMR and high-resolution LC-MS[5]
0.2840°C/75% RH4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acidC₁₁H₁₅NO₄226Characterized by LC-NMR and high-resolution LC-MS[5]
-PhotodegradationBenzimidazoloneC₇H₆N₂O135Identified by ¹H and ¹³C NMR[6]
-Photodegradation[4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanolC₁₁H₁₇NO₃212Identified by ¹H and ¹³C NMR[6]

Experimental Protocols

A systematic approach is essential for the reliable identification and quantification of rabeprazole impurities.

Sample Preparation for Forced Degradation Studies

To generate potential degradation products, rabeprazole sodium can be subjected to the following stress conditions as per ICH guidelines[7]:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 3 hours.[1]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 3 hours.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 30 minutes.[1]

  • Thermal Degradation: 105°C for 18 hours.[1]

  • Photolytic Degradation: Exposure to UV light (254 nm).[6]

Chromatographic Separation

A validated stability-indicating HPLC method is crucial for separating rabeprazole from its impurities.

  • Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.025 M potassium dihydrogen orthophosphate buffer (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile:Water (90:10).[1]

  • Gradient Elution: A suitable gradient program to ensure the separation of all peaks.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 280 nm.[3]

Spectroscopic Analysis
  • Mass Spectrometry (MS): LC-MS/MS is a powerful tool for obtaining molecular weight and fragmentation data of the impurities.[7][8] ESI is a common ionization source.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of isolated impurities.[6][9]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.[8]

Visualizing the Workflow and Relationships

The following diagrams illustrate the typical workflow for impurity analysis and the chemical relationship between rabeprazole and some of its key impurities.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Impurity Identification & Characterization Rabeprazole_API Rabeprazole API / Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Rabeprazole_API->Forced_Degradation Stressed_Sample Stressed Sample Forced_Degradation->Stressed_Sample HPLC HPLC / UPLC Separation Stressed_Sample->HPLC DAD_UV DAD / UV Detection HPLC->DAD_UV LC_MS LC-MS Analysis (Molecular Weight & Fragmentation) HPLC->LC_MS Fraction_Collection Preparative HPLC (Impurity Isolation) HPLC->Fraction_Collection Structure_Proposed Structure Proposed LC_MS->Structure_Proposed NMR_IR NMR & IR Spectroscopy (Structure Elucidation) Fraction_Collection->NMR_IR NMR_IR->Structure_Proposed

Caption: Experimental workflow for rabeprazole impurity analysis.

G Rabeprazole Rabeprazole (Sulfoxide) Sulfide Rabeprazole Sulfide Rabeprazole->Sulfide Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone Oxidation N_Oxide Rabeprazole N-Oxide Rabeprazole->N_Oxide Oxidation Sulfide->Rabeprazole Oxidation

Caption: Relationship between rabeprazole and its oxidative/reductive impurities.

By employing these spectroscopic techniques and analytical methodologies, researchers can effectively identify and characterize both known and novel impurities of rabeprazole, ensuring the development of high-quality and safe pharmaceutical products.

References

Benchmarking (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol's Role in the Superior Performance of Rabeprazole Over Other Pyridine-Derived Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of acid-related gastrointestinal disorders, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. This guide provides a comprehensive benchmark analysis of Rabeprazole, a prominent pyridine derivative, against other members of its class, including Omeprazole, Lansoprazole, Pantoprazole, and Esomeprazole. The focus is to objectively compare their performance based on supporting experimental data, with a particular highlight on the pivotal role of the intermediate, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, in the synthesis and efficacy of Rabeprazole.

Comparative Efficacy of Proton Pump Inhibitors

The clinical effectiveness of PPIs is primarily evaluated based on their ability to heal erosive esophagitis, provide symptom relief, and control intragastric pH. The following tables summarize quantitative data from various head-to-head clinical trials and meta-analyses.

Table 1: Healing Rates of Erosive Esophagitis (8 Weeks)
Proton Pump InhibitorDosagePer-Protocol Healing Rate (%)Intention-to-Treat Healing Rate (%)
Rabeprazole 20 mg/day 94.6% [1]88.8% [1]
Omeprazole20 mg/day81.0%[1]75.0%[1]
Lansoprazole30 mg/day90.7%[1]85.0%[1]
Pantoprazole40 mg/day93.5%[1]90.0%[1]
Esomeprazole40 mg/day~94%[2]Not specified

Note: Data is compiled from separate studies and direct comparison should be made with caution. A network meta-analysis suggests esomeprazole 40 mg has superiority in mucosal erosion healing.[2]

Table 2: Symptom Relief in GERD Patients
Proton Pump InhibitorSymptomPercentage of Patients with Symptom Disappearance/Relief
Rabeprazole Heartburn 100% [1]
Acid Regurgitation 90.1% [1]
Epigastric Pain 100% [1]
OmeprazoleHeartburn86.9%[1]
Acid Regurgitation100%
Epigastric Pain95.0%
LansoprazoleHeartburn82.4%[1]
Acid Regurgitation75.0%[1]
Epigastric Pain82.6%[1]
PantoprazoleHeartburn100%[1]
Acid Regurgitation92.9%
Epigastric Pain95.2%

Note: A meta-analysis suggested that Rabeprazole demonstrates a clinical advantage over Omeprazole in symptomatic relief of erosive GERD.[3]

Table 3: 24-Hour Intragastric pH Control
Proton Pump InhibitorDosageMean % of Time with Intragastric pH > 4 (Day 5)Mean 24-hour Intragastric pH
Rabeprazole 20 mg 60% [4]3.66 [5]
Esomeprazole40 mg67%[4]3.66[5]
Lansoprazole30 mg68%[4]Not specified
Pantoprazole40 mg59%[4]3.48[5]
Omeprazole20 mg48.8% (immediate-release)[6]Not specified

Note: Data is from different studies and direct comparison may not be fully accurate. One study found Esomeprazole, Rabeprazole, and Lansoprazole to be superior to Pantoprazole on the first day of treatment.[4] Another meta-analysis estimated the doses needed to achieve a mean 24-hour intragastric pH of 4 are lowest for Rabeprazole and Esomeprazole.[7]

Experimental Protocols

The synthesis of Rabeprazole, a complex multi-step process, critically involves the intermediate this compound. The unique methoxypropoxy group on the pyridine ring of this intermediate is a key structural feature that influences the pharmacokinetic and pharmacodynamic properties of the final Rabeprazole molecule.

Synthesis of Rabeprazole from this compound

This protocol outlines the key steps in the synthesis of Rabeprazole starting from the specified pyridine derivative.

Step 1: Chlorination of this compound

  • Reactants: this compound hydrochloride, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure: this compound hydrochloride is suspended in dichloromethane and cooled to a low temperature (e.g., -10°C to -5°C).[8] Thionyl chloride is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to yield 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[8] The pH is then adjusted to 7.0-7.5 with an aqueous sodium carbonate solution.[8]

Step 2: Condensation with 2-Mercaptobenzimidazole

  • Reactants: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole, Sodium hydroxide (NaOH), Ethanol.

  • Procedure: 2-Mercaptobenzimidazole is dissolved in an aqueous solution of sodium hydroxide. The solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in a solvent like methanol is then added slowly to this mixture.[9] The reaction is typically heated (e.g., to 45-50°C) and stirred for several hours to facilitate the condensation reaction, forming 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio)-1H-benzimidazole (Rabeprazole sulfide).[9]

Step 3: Oxidation to Rabeprazole

  • Reactants: 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio)-1H-benzimidazole, Oxidizing agent (e.g., m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite), Solvent (e.g., Dichloromethane).

  • Procedure: The Rabeprazole sulfide from the previous step is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as m-CPBA, is added portion-wise at a controlled temperature to oxidize the sulfide to a sulfoxide, yielding Rabeprazole. The reaction is carefully monitored to avoid over-oxidation to the sulfone impurity.

Step 4: Salt Formation (Rabeprazole Sodium)

  • Reactants: Rabeprazole, Sodium hydroxide (NaOH).

  • Procedure: The synthesized Rabeprazole base is treated with a solution of sodium hydroxide to form the corresponding sodium salt, Rabeprazole sodium, which is the active pharmaceutical ingredient.

Visualizations

Signaling Pathway of Proton Pump Inhibitors

The following diagram illustrates the mechanism of action of proton pump inhibitors in gastric parietal cells.

Caption: Mechanism of action of Proton Pump Inhibitors.

Experimental Workflow for Rabeprazole Synthesis

The following diagram outlines the synthetic workflow for Rabeprazole, highlighting the role of the key intermediate.

Rabeprazole_Synthesis cluster_synthesis Rabeprazole Synthesis Workflow Intermediate This compound Chlorinated_Intermediate 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Intermediate->Chlorinated_Intermediate Chlorination (SOCl₂) Rabeprazole_Sulfide Rabeprazole Sulfide Chlorinated_Intermediate->Rabeprazole_Sulfide Condensation with 2-Mercaptobenzimidazole Rabeprazole Rabeprazole Rabeprazole_Sulfide->Rabeprazole Oxidation (e.g., m-CPBA) Rabeprazole_Sodium Rabeprazole Sodium (API) Rabeprazole->Rabeprazole_Sodium Salt Formation (NaOH)

Caption: Synthetic workflow for Rabeprazole.

References

A Comparative Guide to In-Process Controls for Rabeprazole Synthesis Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-process controls (IPCs) critical for the validation of rabeprazole synthesis, benchmarked against other leading proton pump inhibitors (PPIs) such as omeprazole, lansoprazole, and pantoprazole. The focus is on ensuring the quality, purity, and consistency of the Active Pharmaceutical Ingredient (API) through stringent monitoring of critical process parameters and intermediates.

Introduction to In-Process Controls in API Synthesis

In-process controls are crucial checkpoints in the multi-step synthesis of an API. They are designed to monitor the progress of a reaction, ensuring it proceeds as expected and that the resulting intermediates meet predefined quality attributes before moving to the next stage. Effective IPCs are fundamental to process validation, demonstrating that the manufacturing process is robust, reproducible, and consistently yields a final product of the desired quality. For rabeprazole and other PPIs, the sulfoxidation step is particularly critical, as it is prone to the formation of process-related impurities like sulfones and N-oxides.

Comparative Analysis of In-Process Controls for PPI Synthesis

The synthesis of benzimidazole-class PPIs, including rabeprazole, omeprazole, lansoprazole, and pantoprazole, generally follows a convergent pathway involving the condensation of a substituted pyridine moiety with a benzimidazole derivative, followed by a controlled oxidation step. The in-process controls for these syntheses share similarities but also have key differences influenced by the specific reagents, reaction conditions, and stability of the intermediates.

Table 1: Comparison of In-Process Controls for Key Synthesis Stages of Proton Pump Inhibitors
Synthesis StageIn-Process Control ParameterRabeprazoleOmeprazoleLansoprazolePantoprazole
Condensation Reaction Completion HPLC (Disappearance of starting materials, formation of rabeprazole sulfide)HPLC (Disappearance of starting materials, formation of omeprazole sulfide)HPLC (Disappearance of starting materials, formation of lansoprazole sulfide)HPLC (Disappearance of starting materials, formation of pantoprazole sulfide)
Impurity Profile HPLC (Limit of unreacted intermediates)HPLC (Limit of unreacted intermediates)HPLC (Limit of unreacted intermediates)HPLC (Limit of unreacted intermediates)
pH Control pH 9-12pH 9-12pH 9-12pH 9-12
Oxidation (Sulfoxidation) Reaction Monitoring HPLC (Monitoring formation of rabeprazole and key impurities like sulfone)[1]HPLC, In-line Raman Spectroscopy (PAT)[2]HPLC (Monitoring formation of lansoprazole and sulfone impurity)HPLC (Monitoring formation of pantoprazole and sulfone impurity)[3]
Temperature Control 0-5 °C-5 to 10 °C0-5 °C0-5 °C[3]
Oxidizing Agent Addition Controlled addition of NaOCl or m-CPBAControlled addition of m-CPBA or H₂O₂Controlled addition of m-CPBA or H₂O₂Controlled addition of NaOCl or H₂O₂[3]
Impurity Limits Rabeprazole Sulfone: NMT 0.5%Rabeprazole N-Oxide: NMT 0.2%Omeprazole Sulfone: NMT 0.5%Omeprazole N-Oxide: NMT 0.2%Lansoprazole Sulfone: NMT 0.5%Lansoprazole N-Oxide: NMT 0.2%Pantoprazole Sulfone: NMT 0.5%Pantoprazole N-Oxide: NMT 0.2%
Purification/Isolation Crystallization Monitoring Visual inspection, Particle size analysisVisual inspection, Particle size analysisVisual inspection, Particle size analysisVisual inspection, Particle size analysis
Residual Solvents GC-HS (As per ICH Q3C limits)GC-HS (As per ICH Q3C limits)GC-HS (As per ICH Q3C limits)GC-HS (As per ICH Q3C limits)
Final Purity Check HPLC (Purity ≥ 99.5%, Individual impurity ≤ 0.15%)HPLC (Purity ≥ 99.5%, Individual impurity ≤ 0.15%)HPLC (Purity ≥ 99.5%, Individual impurity ≤ 0.15%)HPLC (Purity ≥ 99.5%, Individual impurity ≤ 0.15%)

NMT: Not More Than GC-HS: Gas Chromatography-Headspace

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for In-Process Control of Rabeprazole Sulfoxidation

Objective: To monitor the progress of the oxidation of rabeprazole sulfide to rabeprazole and to quantify the formation of the critical process impurity, rabeprazole sulfone.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Rabeprazole reference standard

  • Rabeprazole sulfide reference standard

  • Rabeprazole sulfone reference standard

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0 with diluted orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: 40% A, 60% B

    • 25-30 min: Return to initial conditions (70% A, 30% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: 285 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of rabeprazole, rabeprazole sulfide, and rabeprazole sulfone of known concentrations in methanol.

  • Sample Preparation: Withdraw a sample from the reaction mixture at specified time intervals. Quench the reaction immediately (e.g., with a sodium thiosulfate solution if using an oxidizing agent like NaOCl). Dilute the quenched sample with methanol to a suitable concentration.

  • Analysis: Inject the standard and sample preparations into the HPLC system.

  • System Suitability: Ensure the system suitability parameters (e.g., resolution between rabeprazole and rabeprazole sulfone, tailing factor, and theoretical plates) are within the established limits.

  • Calculation: Determine the percentage of rabeprazole sulfide, rabeprazole, and rabeprazole sulfone in the reaction mixture using the peak areas from the chromatograms and the concentrations of the standard solutions.

Acceptance Criteria: The reaction is considered complete when the area of the rabeprazole sulfide peak is not more than 1.0%. The level of rabeprazole sulfone should be monitored and controlled, typically not to exceed 0.5% at the end of the reaction.

Mandatory Visualizations

Rabeprazole_Synthesis_Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Salt Formation & Purification Pyridine_Derivative 2-chloromethyl-3-methyl- 4-(3-methoxypropoxy)pyridine HCl Rabeprazole_Sulfide Rabeprazole Sulfide Pyridine_Derivative->Rabeprazole_Sulfide NaOH, Solvent Benzimidazole_Thiol 2-mercaptobenzimidazole Benzimidazole_Thiol->Rabeprazole_Sulfide Rabeprazole_Sulfide_Input Rabeprazole Sulfide Rabeprazole_Base Rabeprazole (Base) Rabeprazole_Base_Input Rabeprazole (Base) Rabeprazole_Sulfide_Input->Rabeprazole_Base Oxidizing Agent (e.g., m-CPBA, NaOCl) Controlled Temp & pH Rabeprazole_Sodium Rabeprazole Sodium (API) Rabeprazole_Base_Input->Rabeprazole_Sodium NaOH, Solvent, Crystallization

Caption: Synthetic pathway of Rabeprazole Sodium.

IPC_Workflow Start Start of Oxidation Step Sampling Withdraw Reaction Sample (Time Point 'T') Start->Sampling Quenching Quench Reaction Sampling->Quenching Sample_Prep Dilute Sample for HPLC Analysis Quenching->Sample_Prep HPLC_Analysis Inject into Validated HPLC System Sample_Prep->HPLC_Analysis Data_Analysis Analyze Chromatogram: - % Rabeprazole Sulfide - % Rabeprazole - % Rabeprazole Sulfone HPLC_Analysis->Data_Analysis Decision Compare with Acceptance Criteria Data_Analysis->Decision Continue Continue Reaction / Proceed to Next Step Decision->Continue Pass Stop Stop Reaction / Investigate Deviation Decision->Stop Fail

Caption: In-process control workflow for the oxidation step.

Validation_Comparison Validation_Focus Validation Focus for PPI Synthesis IPCs Rabeprazole Rabeprazole: - Stringent control of sulfone and N-oxide impurities - HPLC is the primary tool Validation_Focus->Rabeprazole Omeprazole Omeprazole: - Similar impurity control to Rabeprazole - Use of PAT (Raman) for real-time monitoring is documented Validation_Focus->Omeprazole Lansoprazole Lansoprazole: - Control of sulfone impurity is key - HPLC-based monitoring Validation_Focus->Lansoprazole Pantoprazole Pantoprazole: - Focus on preventing over-oxidation to sulfone derivative - HPLC is the standard IPC method Validation_Focus->Pantoprazole

Caption: Comparative validation focus for PPI synthesis.

References

Safety Operating Guide

Proper Disposal of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a pyridine-based intermediate. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is classified with specific hazards that must be understood before handling or disposal. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Hazard Identification and Precautionary Measures:

Hazard StatementDescriptionPrecautionary StatementPersonal Protective Equipment (PPE)
H315 Causes skin irritationP264: Wash hands and any exposed skin thoroughly after handling.Chemical-resistant gloves (e.g., nitrile)
H319 Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.Safety glasses or goggles
H335 May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.Fume hood or adequate ventilation

This data is a summary of information found in safety data sheets for the compound and its hydrochloride salt form.[1]

II. Step-by-Step Disposal Protocol

The primary disposal instruction is to manage the chemical through an appropriate treatment and disposal facility, adhering to all applicable laws and regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE) Confirmation Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE as detailed in the table above: safety goggles, lab coat, and chemical-resistant gloves.

Step 2: Segregation and Waste Collection

  • Solid Waste: If the compound is in solid form, carefully transfer it into a clearly labeled hazardous waste container. The container should be designated for non-halogenated organic solids.

  • Liquid Waste/Solutions: If the compound is in a solution, it should be collected in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic liquid waste.

  • Contaminated Materials: Any materials used in handling the compound that are now contaminated (e.g., weigh boats, pipette tips, paper towels, gloves) must also be disposed of as hazardous waste. Place these items in a sealed bag or container that is also clearly labeled.

Step 3: Labeling All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Irritant")

  • The date of accumulation

Step 4: Storage Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials. The container should be kept tightly closed.[1]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

III. Accidental Release Measures

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorption: For liquid spills, absorb the material with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste Waste Segregation cluster_final Finalization start Start: Need to Dispose of Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Chemical Form ppe->assess_form solid_waste Transfer to Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Transfer to Liquid Hazardous Waste Container assess_form->liquid_waste Liquid/ Solution contaminated_items Collect Contaminated Items (Gloves, Wipes, etc.) assess_form->contaminated_items Always label_container Label Container Clearly: - Full Chemical Name - 'Hazardous Waste' - Hazards solid_waste->label_container liquid_waste->label_container contaminated_items->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound and its hydrochloride salt. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Hydrochloride Salt CAS Number: 675198-19-3[1][2][3]

  • Free Amine CAS Number: 118175-10-3[2]

Hazard Summary: The hydrochloride salt of this compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shield.Must conform to recognized standards such as EN 166 (EU) or NIOSH (US).[4]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).Dispose of contaminated gloves after use. Thoroughly wash hands after handling.[1][4]
Lab coat or other impervious protective clothing.Should be buttoned and fit properly to cover as much skin as possible.[5]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is required if ventilation is inadequate or irritation is experienced.A full-face respirator with an appropriate filter may be necessary for spill response or in poorly ventilated areas.[4][5]

Operational Plan for Safe Handling

A systematic approach is essential to minimize the risk of exposure and accidents.

1. Engineering Controls and Preparation:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure that an eyewash station and a safety shower are easily accessible.[4]

  • Remove all sources of ignition.[1]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Avoid breathing any dust, mist, gas, or vapors.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep the container tightly closed.[1]

  • Store in an inert atmosphere at room temperature.[3][7]

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies and proper disposal are critical.

SituationProcedure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][6]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment. Collect the spillage for disposal. Prevent the chemical from entering drains.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus.[1]
Disposal Dispose of the chemical and its container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.